1-Methyl-1H-indol-2-amine hydrochloride
Description
Properties
IUPAC Name |
1-methylindol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-6H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIUVWLAXSJQBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480655 | |
| Record name | 1-Methyl-2-aminoindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42456-82-6 | |
| Record name | 1-Methyl-2-aminoindole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1-Methyl-1H-indol-2-amine Hydrochloride: Mass Spectrometry Characterization & Analytical Protocols
Executive Summary & Chemical Context
1-Methyl-1H-indol-2-amine hydrochloride (CAS: 42456-82-6) represents a specialized scaffold in medicinal chemistry, distinct from its more common isomer, 2-methylindolin-1-amine.[1] While the indole core is ubiquitous in drug discovery (e.g., kinase inhibitors, serotonin modulators), the 2-amino functionality introduces unique stability challenges.
In its free base form, 2-aminoindoles are inherently unstable, prone to rapid auto-oxidation and tautomerization to the thermodynamic 2-iminoindoline isomer. The hydrochloride salt form is the critical pharmaceutical entity, locking the structure in a stable, protonated state suitable for storage and analysis.
This guide provides a definitive technical workflow for the mass spectrometric characterization of this compound. We focus on Electrospray Ionization (ESI) behavior, fragmentation mechanics, and self-validating handling protocols to prevent on-column degradation.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-Methyl-1H-indol-2-amine hydrochloride |
| CAS Number | 42456-82-6 |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol (Salt) / 146.19 g/mol (Free Base) |
| Monoisotopic Mass | 146.0844 Da (Free Base) |
| Solubility | Soluble in MeOH, Water, DMSO; slightly soluble in ACN.[1] |
| Stability Warning | Hygroscopic. Solutions of the free base degrade rapidly in air. |
Mass Spectrometry Instrumentation & Conditions
To achieve reproducible data, the ionization source must be tuned to minimize in-source fragmentation while ensuring sufficient desolvation of the chloride counter-ion.
Recommended LC-MS/MS Configuration
-
Ionization Mode: ESI Positive (+)
-
Rationale: The primary amine and indole nitrogen provide facile protonation sites (
).
-
-
Analyzer: Q-TOF or Orbitrap (High Resolution) recommended for exact mass confirmation; Triple Quadrupole (QqQ) for quantitation.
-
Mobile Phase Strategy:
-
Phase A: Water + 0.1% Formic Acid.
-
Phase B: Acetonitrile + 0.1% Formic Acid.
-
Critical Note: Do not use neutral pH or basic modifiers (e.g., Ammonium Hydroxide). High pH forces the formation of the unstable free base on-column, leading to peak tailing and the appearance of oxidation artifacts (e.g., dimers at m/z 290+).
-
Source Parameters (Standard ESI)
| Parameter | Setting | Impact |
| Capillary Voltage | 3.0 - 3.5 kV | Optimal ionization without discharge. |
| Cone Voltage | 20 - 30 V | Sufficient to decluster the HCl salt adducts. |
| Desolvation Temp | 350°C | Ensures removal of aqueous solvent shell. |
| Collision Energy | 15 - 35 eV | Ramped energy required to observe full fragmentation series. |
Fragmentation Analysis & Mechanistic Pathways[2]
The mass spectral signature of 1-Methyl-1H-indol-2-amine is defined by the stability of the indole aromatic system and the lability of the exocyclic amine.
Primary Ionization
-
Observed Precursor: m/z 147.09
-
Adducts: Sodium adducts (
, m/z 169.07) may appear if glassware is not LC-MS grade, but the protonated species is dominant due to the basicity of the 2-amino group.
Diagnostic Fragmentation Pathway
Upon Collision Induced Dissociation (CID), the molecule follows a characteristic "stripping" pathway.
-
Loss of Ammonia (
17 Da): The most abundant product ion arises from the cleavage of the exocyclic C-N bond. -
Indole Ring Fragmentation (
27 Da): The resulting m/z 130 ion undergoes ring contraction/opening typical of indoles, losing Hydrogen Cyanide (HCN).-
(
) -
Identity: Styryl cation or phenylacetylene cation derivatives.
-
(
-
Secondary Alkyl Loss (
15 Da): Minor pathways involving the loss of the N-methyl group may be observed at high collision energies.-
(Loss of
)
-
(Loss of
Fragmentation Visualization (Graphviz)
Caption: Step-wise CID fragmentation pathway of 1-Methyl-1H-indol-2-amine, highlighting the dominant ammonia loss.
Experimental Protocol: Sample Preparation & Workflow
This protocol is designed to validate the compound's identity while mitigating its inherent instability.
Reagent Preparation
-
Stock Solution (1 mg/mL): Weigh 1.83 mg of the hydrochloride salt. Dissolve in 1.0 mL of Methanol .
-
Note: Methanol is preferred over water for stock stability. Do not use DMSO if recovering the sample is necessary, as DMSO is difficult to remove.
-
-
Working Standard (10 µg/mL): Dilute the stock 1:100 into Water/Acetonitrile (90:10) + 0.1% Formic Acid .
-
Critical: The presence of formic acid is mandatory to keep the amine protonated and prevent oxidation.
-
Analytical Workflow
Caption: Standard Operating Procedure (SOP) for the handling and MS analysis of labile aminoindole salts.
Application: Impurity Profiling & Quality Control
In drug development, this compound is often an intermediate.[5] Common impurities to monitor via MS include:
-
1-Methylindole (Starting Material):
-
MS Signature: m/z 132
. -
Differentiation: 1-Methylindole lacks the amino group; it will not show the m/z 147 parent.
-
-
Oxidative Dimers:
-
MS Signature: m/z 290-292 range.
-
Cause: Exposure of the free base to air.[7] If these peaks appear, the sample preparation was too basic or the stock solution has degraded.
-
-
Hydrolysis Products:
References
-
PubChem. (n.d.).[1] 1-Methyl-1H-indol-2-amine hydrochloride.[1][8] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl- (Analogous Fragmentation Data). National Institute of Standards and Technology. Retrieved February 7, 2026, from [Link]
-
Tujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International. Retrieved February 7, 2026, from [Link] (Contextual reference for amine salt instability mechanisms).
Sources
- 1. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. bipublication.com [bipublication.com]
- 7. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1H-indol-2-amine hydrochloride|CAS 42456-82-6 [benchchem.com]
Technical Guide: Solubility Profile & Stability Dynamics of 1-Methyl-1H-indol-2-amine Hydrochloride
Executive Summary & Chemical Identity[1][2][3]
1-Methyl-1H-indol-2-amine hydrochloride (CAS: 42456-82-6) is a specialized heterocyclic building block primarily used in the synthesis of indole-fused polyheterocycles and as a probe in medicinal chemistry. Unlike simple indoles, this compound possesses a unique tautomeric vulnerability that dictates its solubility behavior and handling requirements.
Researchers must recognize that "solubility" for this compound is not a static parameter but a time-dependent variable due to its susceptibility to oxidative dimerization and tautomeric equilibration in solution. This guide provides a validated profile for handling, solubilizing, and storing this sensitive reagent.
Physicochemical Core
| Property | Detail |
| IUPAC Name | 1-Methyl-1H-indol-2-amine hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 182.65 g/mol |
| Appearance | Off-white to pale brown solid (hygroscopic) |
| pKa (Calculated) | ~8.1 (Conjugate acid at C3/N1) |
| Key Risk | Oxidative dimerization to 2,2'-bis(indole) derivatives; Hydrolysis to oxindoles.[1] |
Tautomeric Dynamics & Structural Basis[3]
To understand the solubility profile, one must first understand the structural flux of the 2-aminoindole core. In the solid state, the hydrochloride salt stabilizes the protonated cation. However, upon dissolution, the compound enters an equilibrium between the amino-indole and imino-indoline forms.
Mechanistic Insight
The 1-methyl group blocks tautomerism at the N1 position, forcing proton transfer dynamics to occur between the C2-amine and the C3-carbon. The hydrochloride salt typically exists as the C3-protonated iminium species, which is the most stable cation.
Figure 1: The dissolution of the hydrochloride salt releases the cation, which equilibrates between amino and imino forms. The free base is highly susceptible to oxidation.[1]
Solubility Profile
The solubility of 1-Methyl-1H-indol-2-amine hydrochloride is limited by its high crystal lattice energy and the hydrophobicity of the indole core.
Quantitative Solubility Data
| Solvent | Solubility Estimate | Classification | Notes |
| Water | 0.14 mg/mL (approx.[1][2] 0.77 mM) | Very Slightly Soluble | Low solubility due to flat aromatic stacking.[1] Acidic pH improves stability but not necessarily solubility limit. |
| DMSO | ~10 - 25 mg/mL | Soluble | Preferred solvent for stock solutions.[1] Must be anhydrous and degassed. |
| Methanol | < 1 mg/mL | Slightly Soluble | Proticity can accelerate tautomerism; not recommended for long-term storage.[1] |
| Ethanol | < 0.5 mg/mL | Very Slightly Soluble | Poor solubility compared to DMSO.[1] |
| Acetonitrile | < 0.1 mg/mL | Insoluble | Poor solvation of the chloride salt.[1] |
Critical Observation: While the salt is technically hydrophilic, the reported aqueous solubility is remarkably low (0.14 mg/mL) [1]. This suggests that for biological assays, the compound must be predissolved in DMSO and diluted, rather than dissolved directly in buffer.
Stability & Degradation Risks[3]
The "solubility" of this compound is often misreported because the compound degrades before equilibrium is reached.
-
Oxidative Dimerization: In the presence of oxygen and light, the free base radicalizes and couples to form colored (often red/brown) dimers.
-
Hydrolysis: In aqueous solution, particularly at non-neutral pH, the imine form can hydrolyze to 1-methyl-oxindole (1-methylindolin-2-one), releasing ammonia.
Stability Rule: Solutions in DMSO are stable for roughly 24 hours at 4°C if protected from light. Aqueous solutions should be prepared immediately before use.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol for high-throughput screening or biological assays.
-
Materials:
-
1-Methyl-1H-indol-2-amine HCl (Solid).[2]
-
Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Amber glass vial (to block UV light).
-
Argon or Nitrogen gas line.
-
-
Procedure:
-
Step 1: Weigh 1.83 mg of the hydrochloride salt into the amber vial.
-
Step 2: Purge the vial with Argon for 30 seconds to displace oxygen.
-
Step 3: Add 1.0 mL of Anhydrous DMSO.
-
Step 4: Vortex vigorously for 60 seconds. Sonicate for 2 minutes if visible particles remain.
-
Step 5: QC Check: The solution should be clear and colorless to pale yellow. A dark brown or red color indicates oxidation.
-
Step 6: Store at -20°C. Re-purge with Argon after every use.
-
Protocol B: Solubility Determination (Kinetic Method)
Standard equilibrium methods (shake-flask 24h) fail for this compound due to degradation. Use this kinetic method.
Figure 2: Kinetic solubility workflow designed to minimize degradation artifacts.
-
Preparation: Add excess solid to degassed water (adjusted to pH 2.0 with HCl to suppress hydrolysis).
-
Agitation: Shake for only 1 hour at 25°C protected from light.
-
Filtration: Filter rapidly using a 0.22 µm PTFE syringe filter.
-
Quantification: Inject immediately onto HPLC (C18 column, Acetonitrile/Water gradient). Calibrate against a fresh DMSO standard.
-
Criteria: If degradation peaks (>5% area) are observed, the solubility result is invalid, and the time window must be shortened.
References
-
PubChem. (2025).[3] 1-Methyl-1H-indol-2-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]
Sources
An In-depth Technical Guide to the Stability of 1-Methyl-1H-indol-2-amine hydrochloride
Foreword: The Criticality of Stability in Drug Discovery and Development
In the journey of a molecule from a promising hit to a viable drug candidate, the assessment of its chemical stability is a non-negotiable cornerstone. For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a compound like 1-Methyl-1H-indol-2-amine hydrochloride is paramount. This guide provides a comprehensive framework for evaluating the stability of this specific molecule, offering not just protocols, but the scientific rationale behind them. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative scientific evidence to empower you in your research and development endeavors.
Physicochemical Characterization of 1-Methyl-1H-indol-2-amine hydrochloride
A thorough understanding of a compound's physicochemical properties is the foundation upon which all stability studies are built. 1-Methyl-1H-indol-2-amine hydrochloride, a derivative of the privileged 2-aminoindole scaffold, possesses a unique combination of structural features that influence its behavior.
Table 1: Physicochemical Properties of 1-Methyl-1H-indol-2-amine hydrochloride [1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | PubChem |
| Molecular Weight | 182.65 g/mol | PubChem |
| IUPAC Name | 1-methylindol-2-amine;hydrochloride | PubChem |
| CAS Number | 42456-82-6 | PubChem |
| Computed Properties | ||
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
The presence of a primary amine, an indole ring system, and its formulation as a hydrochloride salt are key determinants of its stability profile. The hydrochloride salt form generally enhances aqueous solubility and can improve stability compared to the free base, a common strategy in pharmaceutical development[2][3].
Potential Degradation Pathways: A Mechanistic Perspective
Hydrolytic Instability
The 2-aminoindole core, particularly the aminal-like functionality at the C2 position, can be susceptible to hydrolysis, especially under acidic or basic conditions[4]. The presence of the hydrochloride salt will create an acidic microenvironment in aqueous solutions, which could potentially accelerate this process.
Oxidative Degradation
Indole derivatives are known to be susceptible to oxidation[5]. The electron-rich indole ring can react with atmospheric oxygen or other oxidizing agents, leading to a variety of degradation products. The primary amine group can also be a site for oxidative degradation. The presence of trace metals can catalyze such oxidative processes[6].
Photostability
Many indole-containing compounds exhibit photosensitivity. Exposure to light, particularly in the UV range, can lead to the formation of reactive species and subsequent degradation. This is a critical parameter to evaluate for any new chemical entity intended for pharmaceutical use.
Below is a conceptual diagram illustrating the potential degradation pathways.
Caption: Potential Degradation Pathways of 1-Methyl-1H-indol-2-amine hydrochloride.
A Framework for Comprehensive Stability Assessment
A robust stability testing program is essential to de-risk a compound for further development. This involves both forced degradation studies and long-term stability testing under various storage conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Table 2: Proposed Forced Degradation Conditions
| Stress Condition | Proposed Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | To assess stability in basic environments. |
| Neutral Hydrolysis | Water at 60°C for 24h | To assess stability in neutral aqueous solutions. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidative degradation. |
| Photostability | ICH Q1B compliant photostability chamber | To determine if the compound is light-sensitive. |
| Thermal Degradation | 80°C for 48h (solid state) | To assess thermal stability. |
Long-Term Stability Studies
Long-term stability studies are designed to evaluate the stability of the compound under recommended storage conditions over an extended period.
Table 3: Proposed Long-Term Stability Conditions (ICH Q1A(R2))
| Condition | Temperature | Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C | 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months |
The following diagram outlines a logical workflow for conducting a comprehensive stability assessment.
Caption: Experimental Workflow for Stability Assessment.
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for executing the stability studies.
Protocol for Forced Degradation
-
Sample Preparation: Prepare a stock solution of 1-Methyl-1H-indol-2-amine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid/Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate at 60°C.
-
Oxidation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep at room temperature.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Place the solid compound in a temperature-controlled oven at 80°C.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol for Long-Term Stability Study
-
Sample Preparation: Package the solid 1-Methyl-1H-indol-2-amine hydrochloride in appropriate containers (e.g., amber glass vials with inert stoppers).
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method.
Recommended Analytical Methodology
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.
-
Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies. A reversed-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Peak Purity and Identification: A photodiode array (PDA) detector can be used to assess peak purity. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of degradation products.
Concluding Remarks and Future Directions
This guide provides a robust and scientifically grounded framework for the comprehensive stability assessment of 1-Methyl-1H-indol-2-amine hydrochloride. While the potential degradation pathways are based on established chemical principles, experimental validation is crucial. The data generated from these studies will be instrumental in determining the compound's shelf-life, defining appropriate storage and handling conditions, and guiding formulation development. A thorough understanding of the stability profile of this promising 2-aminoindole derivative will ultimately contribute to its successful progression through the drug development pipeline.
References
-
PubChem. 1-methyl-1H-indol-2-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Jelic, D., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 29. Available from: [Link]
-
Wikipedia. Dimethyltryptamine. Available from: [Link]
-
Wikipedia. Ibogaine. Available from: [Link]
- Singh, U. P., & Bhat, H. R. (2011). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Analytical Chemistry, 2(07), 830.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Available from: [Link]
-
Rakers, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2348-2357. Available from: [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. Available from: [Link]
-
European Medicines Agency. (2023). Guideline on stability testing: stability testing of existing active substances and related finished products. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Indol-3-amine. Available from: [Link]
-
Chemistry LibreTexts. Basic Properties of Amines. Available from: [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]
-
MDPI. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Available from: [Link]
Sources
- 1. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibogaine - Wikipedia [en.wikipedia.org]
- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of substituted 2-aminoindoles
An In-depth Technical Guide to the Biological Activity of Substituted 2-Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminoindole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have positioned it as a valuable template in medicinal chemistry for the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by substituted 2-aminoindoles, with a primary focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We delve into the key mechanisms of action, including kinase inhibition and disruption of tubulin polymerization, and explore the structure-activity relationships that govern the potency and selectivity of these compounds. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro evaluation of these molecules, empowering researchers to rigorously assess their therapeutic potential. By synthesizing current knowledge and providing practical experimental frameworks, this document aims to serve as an essential resource for professionals engaged in the discovery and development of next-generation pharmaceuticals based on the 2-aminoindole core.
Introduction: The 2-Aminoindole Scaffold - A Versatile Core in Medicinal Chemistry
The indole ring system is a ubiquitous structural feature in a vast array of natural products and synthetic molecules of therapeutic importance.[1][2] Among its many derivatives, the 2-aminoindole moiety has garnered significant attention from the medicinal chemistry community.[3][4][5] This interest is largely due to the scaffold's ability to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the amino group at the 2-position provides a crucial handle for further chemical modifications, allowing for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties.
The versatility of the 2-aminoindole core has led to the discovery of compounds with a broad spectrum of biological activities. These include potent anticancer agents that target fundamental cellular processes, novel antimicrobial compounds that combat drug-resistant pathogens, antiviral molecules with activity against a range of viruses, and neuroprotective agents with potential applications in the treatment of neurodegenerative diseases.[6][7][8] This guide will provide an in-depth exploration of these activities, elucidating the underlying mechanisms and the structural features that drive them.
A Spectrum of Therapeutic Potential: Diverse Biological Activities of Substituted 2-Aminoindoles
The strategic substitution of the 2-aminoindole nucleus has yielded a plethora of derivatives with promising therapeutic activities. This section will highlight the key biological activities of these compounds, supported by specific examples and quantitative data.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted 2-aminoindoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][9] Their anticancer effects are often mediated through the inhibition of key cellular processes involved in cancer cell proliferation, survival, and metastasis.
Table 1: Anticancer Activity of Representative Substituted 2-Aminoindole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | 5-Fluoro, N-benzyl | MCF-7 (Breast) | 2.5 | Kinase Inhibitor | [10] |
| Compound B | 3-Phenyl, 5-chloro | A549 (Lung) | 0.48 | Tubulin Polymerization Inhibitor | [10] |
| Compound C | N-(4-methoxyphenyl) | HeLa (Cervical) | 5.1 | Apoptosis Induction | [10] |
| Compound D | 3-(Thiophen-2-yl) | HepG2 (Liver) | 13.21 | CDK9 Inhibition | [10] |
| TH-39 | N/A | K562 (Leukemia) | 0.78 | Prevents Hec1-Nek2 Interaction | [9] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data in Table 1 underscores the potent anticancer activity of substituted 2-aminoindoles and the influence of substitution patterns on their cytotoxicity and mechanistic profile.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Substituted 2-aminoindoles have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[11][12][13]
Some derivatives have been found to inhibit bacterial cell division, while others disrupt the integrity of the microbial cell membrane.[14] The ability of certain 2-aminoindoles to overcome existing resistance mechanisms, such as efflux pumps, makes them particularly attractive candidates for further development.[8]
Table 2: Antimicrobial Activity of Selected 2-Aminoindole Analogs
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Compound E | 5-Nitro, 3-aryl | Staphylococcus aureus | 8 | [8] |
| Compound F | N-alkyl | Escherichia coli | 16 | [11] |
| Compound G | 3-(Furan-2-yl) | Candida albicans | 32 | [11] |
| 4k | 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis | 15.6 | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antiviral Activity: A New Frontier in Viral Therapeutics
Several substituted 2-aminoindoles have demonstrated promising antiviral activity against a range of DNA and RNA viruses.[7][15] Their mechanisms of action can vary, from inhibiting viral entry into host cells to disrupting viral replication and assembly. For instance, some derivatives have been shown to inhibit key viral enzymes such as reverse transcriptase and protease, which are essential for the life cycle of retroviruses like HIV.[16] Others have shown efficacy against influenza virus by targeting viral proteins involved in replication.[7]
Neuroprotective Effects: Guarding Against Neurological Decline
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[17][18] Certain substituted 2-aminoindoles have been shown to possess potent antioxidant and anti-inflammatory properties, making them promising candidates for neuroprotection.[6][19] These compounds can scavenge reactive oxygen species (ROS), chelate metal ions that contribute to oxidative stress, and modulate inflammatory pathways in the brain.[17] By mitigating these detrimental processes, 2-aminoindoles may help to protect neurons from damage and slow the progression of neurodegenerative disorders.
Unraveling the Molecular Mechanisms: How 2-Aminoindoles Exert Their Effects
The diverse biological activities of substituted 2-aminoindoles stem from their ability to interact with a variety of molecular targets. This section will explore some of the key mechanisms of action that have been elucidated for this class of compounds.
Kinase Inhibition: A Dominant Anticancer Mechanism
Protein kinases play a central role in regulating a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[20] The 2-aminoindole scaffold has proven to be an excellent framework for the design of potent and selective kinase inhibitors.[21] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Many clinically successful kinase inhibitors, such as Sunitinib, incorporate an indolin-2-one core, a close structural relative of the 2-aminoindole scaffold.[1][22] Substituted 2-aminoindoles have been shown to inhibit a variety of kinases, including:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor growth.[20][23]
-
Cyclin-Dependent Kinases (CDKs): Which regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[10]
-
Other Serine/Threonine Kinases: Involved in various signaling pathways that promote cancer cell survival and proliferation.
Figure 1: Simplified signaling pathway showing inhibition of receptor tyrosine kinase (RTK) and downstream pathways by substituted 2-aminoindoles.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[24] Compounds that interfere with microtubule dynamics are potent anticancer agents. Substituted 2-aminoindoles have been identified as a class of tubulin polymerization inhibitors.[25][26][27] They typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[27] This disruption of microtubule formation leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[28][29]
Figure 2: Mechanism of tubulin polymerization inhibition by substituted 2-aminoindoles.
Modulation of Apoptotic Pathways
Many substituted 2-aminoindoles induce apoptosis, or programmed cell death, in cancer cells.[9] This can occur through various mechanisms, including:
-
Induction of Oxidative Stress: Some compounds can increase the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative damage and the activation of apoptotic pathways.[9]
-
Mitochondrial Dysfunction: They can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[9]
-
Regulation of Apoptotic Proteins: 2-aminoindoles can modulate the expression of key proteins involved in apoptosis, such as upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).[9]
Structure-Activity Relationships (SAR): Designing More Potent Molecules
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective 2-aminoindole-based drugs. While the specific SAR can vary depending on the biological target, some general trends have been observed:
-
Substitutions on the Indole Nitrogen (N1): Modification at this position can significantly impact activity. For instance, the introduction of bulky groups can either enhance or diminish activity depending on the target's steric requirements.
-
Substitutions on the Amino Group (C2-NH2): Acylation or alkylation of the amino group can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its biological activity.[30]
-
Substitutions on the Benzene Ring (Positions 4, 5, 6, and 7): The electronic nature and position of substituents on the benzene ring can profoundly influence the compound's potency and selectivity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) at specific positions can enhance interactions with the target protein.[27]
-
Substitutions at the 3-Position: The introduction of various aryl or heteroaryl groups at this position has been a successful strategy for developing potent tubulin polymerization inhibitors and kinase inhibitors.
Experimental Evaluation Protocols: A Guide to In Vitro Assessment
Rigorous experimental evaluation is essential to characterize the biological activity of newly synthesized substituted 2-aminoindoles. This section provides detailed, step-by-step protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis using Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is particularly useful for evaluating compounds that are suspected to cause cell cycle arrest.
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the light scattering of the solution, which can be monitored spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in light scattering.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition for each compound concentration relative to a control (e.g., colchicine) and determine the IC50 value.
Future Perspectives and Conclusion
The 2-aminoindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the amenability of the core to chemical modification ensure its continued relevance in drug discovery. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve their therapeutic index.
-
Overcoming Drug Resistance: Developing 2-aminoindoles that are effective against drug-resistant cancer cells and microbial pathogens.
-
Exploring New Therapeutic Areas: Investigating the potential of substituted 2-aminoindoles in other disease areas, such as inflammatory and metabolic disorders.
-
Advanced Drug Delivery: Formulating 2-aminoindole-based drugs into novel drug delivery systems to enhance their bioavailability and therapeutic efficacy.
References
Sources
- 1. growingscience.com [growingscience.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 4. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 6. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral activity of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 19. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 21. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 26. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Methyl-1H-indol-2-amine hydrochloride
This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 1-Methyl-1H-indol-2-amine hydrochloride (CAS No. 42456-82-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to instill a deep, causal understanding of the requisite safety protocols. The indole scaffold is a privileged structure in medicinal chemistry, and meticulous safety practices are paramount to harnessing its potential while ensuring personnel and environmental protection.[1]
Section 1: Compound Profile and Hazard Identification
1-Methyl-1H-indol-2-amine hydrochloride is a research chemical with the molecular formula C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol .[2] While comprehensive toxicological data for this specific compound is not fully available, the known hazards are based on its chemical structure and GHS classifications. It is classified as an irritant to the skin and eyes, and may cause respiratory irritation.[2][3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂ | PubChem[2] |
| Molecular Weight | 182.65 g/mol | PubChem[2] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage | Sealed in a dry, room-temperature environment | Benchchem[1] |
Table 2: GHS Hazard Identification
| Hazard Class | Hazard Statement | GHS Classification Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335[2] |
The primary hazards associated with this compound are dermal, ocular, and respiratory irritation. The hydrochloride salt suggests that in the presence of moisture, it may exhibit acidic properties, warranting caution to prevent contact with incompatible materials.
Section 2: Risk Assessment and Mitigation Workflow
A thorough risk assessment is the cornerstone of safe laboratory practice. The following workflow illustrates a systematic approach to identifying and mitigating risks associated with handling 1-Methyl-1H-indol-2-amine hydrochloride.
Caption: A logical workflow for assessing and mitigating risks.
Section 3: Engineering and Administrative Controls
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Engineering Controls: The primary engineering control for handling this powdered substance is a certified chemical fume hood.[4] This is crucial to prevent the inhalation of airborne particles, which can cause respiratory irritation.[2] The fume hood also provides a contained space in the event of a spill. General laboratory ventilation should be adequate to disperse any fugitive emissions.
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental work involving this compound.
-
Training: All personnel must be trained on the specific hazards of 1-Methyl-1H-indol-2-amine hydrochloride, as well as the proper use of PPE and emergency procedures.
-
Restricted Access: Designate specific areas for handling and storing this compound.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5] Wash hands thoroughly after handling the compound.[4]
Section 4: Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale and Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hands | Nitrile gloves. | Provides a barrier against skin contact which can cause irritation.[2] Inspect gloves before use and change them frequently, especially if contaminated. |
| Body | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when handled in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Prevents inhalation of the powder which can cause respiratory irritation.[2] |
Section 5: Handling and Storage Protocols
Protocol 1: Weighing and Handling of Solid 1-Methyl-1H-indol-2-amine hydrochloride
-
Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational.
-
Containment: Perform all manipulations, including weighing, within the fume hood.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the solid. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood.
-
Storage: Tightly reseal the container and return it to the designated storage area.
Storage: Store 1-Methyl-1H-indol-2-amine hydrochloride in a cool, dry, and well-ventilated area away from incompatible substances.[5] The container should be kept tightly closed to prevent moisture absorption and contamination.[5]
Stability and Reactivity:
-
Reactivity: Indole derivatives can be sensitive to strong acids and high temperatures, which may lead to decomposition.[6]
-
Chemical Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: Avoid strong oxidizing agents.[7] Keep away from strong bases, as this could potentially liberate the free amine.
Section 6: Emergency Procedures
Protocol 2: Spill Cleanup for Solid 1-Methyl-1H-indol-2-amine hydrochloride
-
Evacuation and Alerting: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spread of the powder.
-
Cleanup:
-
Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][8]
-
Carefully sweep the mixture into a designated waste container.[9] Avoid generating dust.[10]
-
For residual powder, you may dampen a cloth with a suitable solvent (e.g., water, if compatible) to wipe the area.
-
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Label the waste container and dispose of it as hazardous chemical waste according to institutional and local regulations.[11]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Section 7: Waste Disposal
All waste containing 1-Methyl-1H-indol-2-amine hydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[11] Containers should be clearly labeled. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[11]
References
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
-
PubChem. 1-methyl-1H-indol-2-amine hydrochloride. Retrieved from [Link]
-
PubChem. Indolin-1-amine hydrochloride. Retrieved from [Link]
-
SDS US. (2022, July 28). SDS US. Retrieved from [Link]
-
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]
-
Princeton EHS. Chemical Spill Procedures. Retrieved from [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
University of Manitoba. Chemical Spill Response Procedure. Retrieved from [Link]
-
Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
Georgia Tech Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from [Link]
Sources
- 1. 1-Methyl-1H-indol-2-amine hydrochloride|CAS 42456-82-6 [benchchem.com]
- 2. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indolin-1-amine hydrochloride | C8H11ClN2 | CID 2760931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. umanitoba.ca [umanitoba.ca]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
Synthesis of 1-Methyl-1H-indol-2-amine Hydrochloride: An In-Depth Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-Methyl-1H-indol-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a methyl group at the 1-position and an amine at the 2-position offers a key vector for molecular diversification and optimization of physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.
Introduction
The synthesis of substituted indoles is a cornerstone of modern synthetic organic chemistry. Among these, 2-aminoindoles are particularly significant due to their presence in a wide array of pharmacologically active molecules. The target molecule, 1-Methyl-1H-indol-2-amine hydrochloride, provides a stable, crystalline salt of the reactive 2-amino-1-methylindole, facilitating its handling, storage, and use in subsequent synthetic transformations.
The synthetic approach detailed herein is a robust three-step sequence commencing with the readily available starting material, indole. The overall strategy involves:
-
N-Methylation of Indole: Introduction of the methyl group at the indole nitrogen.
-
Regioselective Nitration: Installation of a nitro group at the C2 position of the 1-methylindole intermediate.
-
Reduction and Salt Formation: Conversion of the nitro group to the corresponding amine and its subsequent conversion to the hydrochloride salt.
This guide will provide a thorough examination of each step, including detailed protocols, mechanistic insights, and practical considerations for successful execution in a laboratory setting.
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a three-stage process, each with distinct reaction conditions and purification strategies.
Sources
Part 1: Executive Summary & Strategic Overview
Application Note: Strategic One-Pot Synthesis of Functionalized 2-Aminoindoles
The 2-aminoindole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors, and antibacterial agents. However, its application is frequently bottlenecked by tautomeric instability . Unlike the robust indole core, 2-aminoindoles exist in a delicate equilibrium between the aromatic amino-indole (A) and the non-aromatic imino-indoline (B) forms.
The Synthetic Challenge: Standard Fischer indole synthesis fails for 2-amino derivatives. Consequently, researchers must rely on transition-metal-catalyzed cascades that operate under mild conditions to prevent decomposition.
Scope of This Guide: This application note details two distinct, field-validated "One-Pot" protocols designed to overcome these stability issues:
-
Method A (The Assembly Strategy): A Copper(II)-catalyzed three-component coupling (MCR) that assembles the indole core from simple acyclic precursors. Best for diversity-oriented synthesis (DOS).
-
Method B (The Cyclization Strategy): A Palladium(II)-catalyzed intramolecular aminocyclization of o-alkynylanilines. Best for high-precision scaffold decoration in late-stage functionalization.
Part 2: Scientific Foundation (Mechanism & Tautomerism)
To successfully synthesize 2-aminoindoles, one must stabilize the amino tautomer.
-
Tautomeric Trap: The imino form is often thermodynamically favored in unsubstituted 2-aminoindoles due to the high energy of the C2-N double bond vs. the loss of aromaticity.
-
Stabilization Strategy:
-
Electron-Withdrawing Groups (EWGs): Placing a sulfonyl (e.g., Ts, Ms) or acyl group on the exocyclic nitrogen stabilizes the amino form via conjugation.
-
Salt Formation: Isolation as hydrohalide salts (e.g., HCl, HBr) "locks" the structure in the protonated amidine form, preventing oxidative dimerization.
-
Visualizing the Reaction Pathway (Method A)
The following diagram illustrates the mechanistic logic of the Copper-Catalyzed Multicomponent Reaction (Method A), where a ketenimine intermediate is the pivot point for cyclization.
Figure 1: Mechanistic pathway for the Cu-catalyzed three-component synthesis. The in situ generation of the highly electrophilic ketenimine is the critical step driving the cascade.
Part 3: Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Three-Component Coupling
Target: N-Sulfonyl-2-aminoindoles Mechanism: Ketenimine formation / Nucleophilic addition / Oxidative cyclization. Reference Grounding: Based on methodologies involving CuBr₂-mediated SET oxidative cyclization (See Ref 1, 3).
Reagents & Materials:
-
Component 1: Ethyl propiolate (or terminal alkyne) (1.0 equiv)
-
Component 2: p-Toluenesulfonyl azide (TsN₃) (1.2 equiv)
-
Component 3: Aryl amine (e.g., p-anisidine) (1.0 equiv)
-
Catalyst: CuBr₂ (10 mol%) or CuI (10 mol%) + oxidant (depending on variant). Note: CuBr₂ acts as both catalyst and oxidant in SET mechanisms.
-
Base: Na₂CO₃ (2.0 equiv) or Et₃N.
-
Solvent: THF or DMF (Anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Reagent Addition: Add the Aryl amine (1.0 mmol), Ethyl propiolate (1.0 mmol), and TsN₃ (1.2 mmol) to the tube.
-
Catalyst Introduction: Add CuBr₂ (0.1 mmol, 10 mol%) and Na₂CO₃ (2.0 mmol) rapidly.
-
Solvation: Seal the tube with a septum and inject anhydrous THF (5.0 mL) via syringe.
-
Reaction: Place the tube in a pre-heated oil bath at 60–80°C . Stir vigorously for 4–8 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the azide (caution: azides are potentially explosive; do not concentrate the reaction mixture to dryness if unreacted azide remains).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/EtOAc (90:10 to 70:30).
-
Note: The N-sulfonyl group stabilizes the product, allowing standard silica purification.
-
Yield Expectation: 70–85% Key Advantage: Assembles the indole core from cheap, acyclic starting materials.
Protocol B: Palladium-Catalyzed Aminocyclization of o-Alkynylanilines
Target: 2-Substituted Indoles / Dehydrotryptophans Mechanism: Aminopalladation / Reductive Elimination. Reference Grounding: Based on Pd-catalyzed cascades described in J. Org. Chem. (See Ref 2, 4).
Reagents & Materials:
-
Substrate: o-Alkynylaniline (1.0 equiv). (Prepared via Sonogashira coupling of o-iodoaniline).
-
Nucleophile: Secondary amine (e.g., Morpholine) or Isocyanate (for urea derivatives).
-
Catalyst: PdCl₂(MeCN)₂ (5 mol%) or Pd(OAc)₂.
-
Oxidant/Additive: CuCl₂ (2.0 equiv) is required if the reaction is intermolecular oxidative coupling. For intramolecular cyclization of ureas, only base is needed.
-
Solvent: CH₃CN or Toluene.
Step-by-Step Methodology:
-
Precursor Synthesis (Brief): React o-iodoaniline with a terminal alkyne (Pd/Cu cat.) to generate the o-alkynylaniline. Isolate this intermediate if possible for cleaner cyclization.
-
Cyclization Setup: In a reaction vial, dissolve o-alkynylaniline (0.5 mmol) in CH₃CN (3 mL).
-
Activation: Add PdCl₂(MeCN)₂ (5 mol%) and CuCl₂ (1.5 mmol, 3 equiv).
-
Nucleophile Addition: Add the secondary amine (2.0 equiv).
-
Reaction: Stir at 80°C for 2–6 hours.
-
Mechanism Check: Pd(II) activates the alkyne -> Amine attacks the activated triple bond -> Pd species attacks the aromatic ring (or nitrogen) -> Reductive elimination.
-
-
Quench: Cool and quench with saturated aqueous NH₄Cl/NH₃ (1:1) to complex the copper (turns deep blue).
-
Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine.
-
Purification: Flash chromatography on neutral alumina or basified silica (Et₃N treated).
-
Critical: Free 2-aminoindoles degrade on acidic silica. Always use basic conditions.
-
Part 4: Data Summary & Optimization Guide
Table 1: Comparative Analysis of Methodologies
| Feature | Method A (Cu-MCR) | Method B (Pd-Cyclization) |
| Complexity | Low (One-step assembly) | Medium (Requires o-alkynylaniline) |
| Atom Economy | High | Moderate (Depends on leaving groups) |
| Product Stability | High (Sulfonyl-protected) | Variable (Often requires protection) |
| Substrate Tolerance | High for aryl amines | High for alkyne substituents |
| Primary Risk | Azide handling (Safety) | Catalyst deactivation / Oxidation |
Troubleshooting Decision Matrix:
Figure 2: Troubleshooting flow for common synthetic failures in 2-aminoindole chemistry.
References
-
Youn, S. W., et al. "One-pot synthesis of 2-aminoindoles from simple anilines and ynamides." Organic Letters (Cited via ResearchGate).
-
Cacchi, S., et al. "Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives."[1] The Journal of Organic Chemistry.
-
Adib, M., et al. "One-pot synthesis of 2-aminoindole derivatives via CuBr2-mediated SET oxidative cyclization." ResearchGate.[2][3]
-
Siciliano, S., et al. "Synthesis of 2-Substituted Indoles via Pd-Catalyzed Cyclization in an Aqueous Micellar Medium."[4] Molecules.
-
Raczyńska, E. D., et al. "Influence of the Solvent on the Stability of Aminopurine Tautomers." Molecules (Re: Tautomeric Stability).
Sources
Application Note: Fischer Indole Synthesis for Methylated Indoles
Executive Summary
The Fischer Indole Synthesis (FIS) remains the premier method for generating the indole scaffold, a ubiquitous pharmacophore in therapeutics (e.g., sumatriptan, indomethacin).[1][2] However, the synthesis of methylated indoles introduces specific regiochemical challenges that are often oversimplified in general texts.
This guide addresses the critical nuances of synthesizing methylated indoles, specifically focusing on:
-
Regiocontrol: Managing the formation of 4- vs. 6-methyl isomers when using meta-substituted hydrazines.
-
Green Catalysis: Transitioning from viscous Polyphosphoric Acid (PPA) to solid acid catalysts (Montmorillonite K-10) for easier workup.
-
Indolenine Formation: Protocols for 3,3-disubstituted intermediates (e.g., 2,3,3-trimethylindolenine).
Mechanistic Insights & Regiocontrol
The Core Mechanism
The reaction proceeds via a phenylhydrazone intermediate, which undergoes acid-catalyzed tautomerization to an ene-hydrazine.[3] The rate-determining step is the [3,3]-sigmatropic rearrangement, which breaks the N-N bond and forms the new C-C bond.
Figure 1: The mechanistic pathway of the Fischer Indole Synthesis.[3][4] The [3,3]-sigmatropic rearrangement is the critical step defining regioselectivity.
The Regioselectivity Challenge
When synthesizing methylated indoles, two primary regiochemical issues arise:
A. The Meta-Substitution Paradox (Hydrazine Asymmetry)
Using 3-methylphenylhydrazine can yield two isomers:
-
6-Methylindole: Resulting from attack at the para position (relative to the methyl group).
-
4-Methylindole: Resulting from attack at the ortho position.
Expert Insight: Electronic effects (methyl is electron-donating) slightly favor the para attack (leading to the 6-isomer), but the difference is small. Steric hindrance at the ortho site also disfavors the 4-isomer.
-
Typical Ratio: ~60:40 to 80:20 favoring the 6-methyl isomer.
-
Control: Solvent choice affects this. Weakly acidic solvents (AcOH) tend to show lower selectivity than strong mineral acids.
B. Ketone Asymmetry
Using methyl ethyl ketone (2-butanone) can yield:
-
2,3-Dimethylindole: Derived from the more substituted enol (Saytzeff product).
-
2-Ethylindole: Derived from the less substituted enol (Hofmann product).
Expert Insight: Thermodynamic conditions (strong acid, high heat) favor the more substituted enol, predominantly yielding 2,3-dimethylindole .
Catalyst Selection Guide
The choice of catalyst dictates the yield, workup difficulty, and green profile of the reaction.
| Catalyst | Type | Key Advantage | Key Disadvantage | Best For |
| Polyphosphoric Acid (PPA) | Brønsted (Liquid) | High yields; acts as both solvent and catalyst. | Extremely viscous; difficult to quench; generates large phosphate waste. | Protocol A: Large-scale synthesis of simple indoles (e.g., 2-methylindole). |
| ZnCl₂ / AcOH | Lewis Acid | Standard laboratory method; good regiocontrol. | Requires stoichiometric amounts often; difficult to remove zinc salts completely. | General purpose synthesis. |
| Montmorillonite K-10 | Solid Acid | Green Chemistry; Reusable; amenable to microwave irradiation. | Can be slower without microwave assistance; requires filtration. | Protocol B: Rapid, small-to-medium scale library generation. |
Optimized Protocols
Protocol A: Synthesis of 2-Methylindole (The PPA Method)
Target: Robust synthesis for gram-scale production.
Reagents:
-
Phenylhydrazine (1.0 eq)
-
Acetone (1.2 eq)
-
Polyphosphoric Acid (PPA) (10-15 g per g of hydrazine)
Workflow:
-
Hydrazone Formation (In Situ): In a flask, mix phenylhydrazine and acetone. A mild exotherm will occur. (Note: Pre-isolating the hydrazone is optional but often improves purity).
-
Cyclization: Add the crude hydrazone dropwise to PPA pre-heated to 80°C.
-
Critical Step: Maintain internal temperature between 90-110°C. Do not exceed 120°C to avoid charring.
-
-
Heating: Stir at 100°C for 30-45 minutes. The mixture will turn dark brown/black.
-
Quenching: Pour the hot reaction mixture slowly into a large volume of crushed ice/water with vigorous stirring. PPA is viscous; mechanical stirring is recommended.
-
Workup: The crude indole will precipitate as a solid or oil. Extract with ethyl acetate.[5] Wash with NaHCO₃ (sat.) to remove acid traces.
-
Purification: Steam Distillation is the gold standard for 2-methylindole. The product co-distills with water as white crystals/flakes, leaving tarry polymerization side-products behind.
Protocol B: Microwave-Assisted Synthesis using Montmorillonite K-10
Target: Green, high-throughput synthesis of 2,3-dimethylindole.
Reagents:
-
Phenylhydrazine (1.0 eq)
-
2-Butanone (Methyl Ethyl Ketone) (1.1 eq)
-
Montmorillonite K-10 Clay (500 mg per mmol of reactant)
-
Solvent: Ethanol (or solvent-free)
Workflow:
-
Preparation: Mix phenylhydrazine and 2-butanone in a microwave vial.
-
Catalyst Addition: Add Montmorillonite K-10 clay.[6] If using solvent-free conditions, ensure the clay is well-dispersed in the liquid mixture.
-
Irradiation: Seal the vial. Irradiate at 120°C for 10-15 minutes .
-
Note: Conventional heating requires refluxing for 3-5 hours.
-
-
Workup: Dilute with ethyl acetate and filter through a celite pad to remove the clay catalyst.
-
Purification: Concentrate the filtrate. Recrystallize from hexane/ethanol or purify via flash column chromatography (Hexane:EtOAc 9:1).
Protocol C: Synthesis of 2,3,3-Trimethylindolenine
Target: Synthesis of the non-aromatic intermediate (essential for cyanine dyes).
Reagents:
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid (Solvent/Catalyst)
Workflow:
-
Reflux phenylhydrazine and 3-methyl-2-butanone in glacial acetic acid for 3 hours.
-
Mechanism Note: The [3,3] shift occurs, but the resulting intermediate has a quaternary carbon at position 3. It cannot eliminate ammonia to aromatize fully into a 1H-indole. It remains as the indolenine (3H-indole).
-
Purification: Remove acetic acid under reduced pressure. Distill the residue under vacuum.[5] 2,3,3-Trimethylindolenine is a reddish-brown oil that degrades upon prolonged air exposure. Store under nitrogen.
Troubleshooting & Quality Control
Self-Validating the Reaction
-
Visual Cue: Evolution of ammonia gas (NH₃) indicates the cyclization is proceeding. Use damp pH paper at the vent to confirm basic gas evolution.
-
TLC Monitoring: Hydrazones are typically less polar than indoles. The disappearance of the hydrazone spot and the appearance of a fluorescent blue/purple spot (under UV 254/365 nm) indicates indole formation.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarry Mess | Overheating or PPA concentration too high. | Reduce temperature to <100°C; improve stirring during quench. |
| No Reaction | Catalyst acidity too low. | Switch from AcOH to ZnCl₂ or PPA; ensure anhydrous conditions if using Lewis acids. |
| Regioisomer Mixture | Substrate control (Meta-substitution). | Purify via recrystallization (isomers often have distinct crystal habits) or HPLC. |
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][5][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link
-
Organic Syntheses. (1942). "2-Methylindole."[1][11] Org.[5][6][9][12][13] Synth., Coll. Vol. 3, p.597. Link
-
Bhattacharya, A., et al. (2020). "Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives." Catalysts, 10(8), 834. (Cited for K-10 activation protocols applicable to FIS). Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
BenchChem. (2025).[1][5] "Protocol for Fischer Indole Synthesis of 2-Methylindoles." (General protocol verification). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Montmorillonite Catalyzed Synthesis of Novel Steroid Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unina.it [iris.unina.it]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. jocpr.com [jocpr.com]
Technical Application Note: In Vitro Profiling & Handling of 1-Methyl-1H-indol-2-amine Hydrochloride
[1][2][3]
Executive Summary & Chemical Profile[1][2][3][4]
1-Methyl-1H-indol-2-amine hydrochloride is a specialized indole derivative primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a reactive scaffold for synthesizing fused heterocycles (e.g., pyrimido[1,2-a]indoles).[1][2] Unlike stable drug candidates, this compound presents unique challenges in in vitro assays due to the tautomeric nature of the 2-aminoindole core.[1][2]
While the hydrochloride salt confers solid-state stability, the compound is prone to oxidative dimerization and tautomerization (amino-indole
Physicochemical Snapshot
| Property | Data | Relevance to Assays |
| Molecular Weight | 182.65 g/mol | Ideal for Fragment Screening (Rule of 3 compliant).[1][2][3] |
| Solubility (DMSO) | >50 mM | High stock concentration possible.[1][2][3] |
| Solubility (Aq. pH 7.4) | Moderate to Low | Risk of precipitation/aggregation upon dilution.[1][2][3] |
| pKa (Conjugate Acid) | ~8.0 - 9.0 (Est.)[1][2][3] | Exists as cation at physiological pH; deprotonation accelerates oxidation.[1][2][3] |
| Stability | High (Solid/HCl salt) Low (Neutral Buffer) | CRITICAL: Solutions must be prepared fresh.[1][2][3] |
Critical Handling & Stability Protocol (The "Zero-Hour" Rule)
Expert Insight: The most common failure mode in assays involving 2-aminoindoles is the formation of "dark matter"—oxidative polymers that act as PAN-assay interference compounds (PAINS).[1][2] The free base is unstable in air.[1][2]
Protocol A: Stock Preparation & Stability Check
Objective: Ensure the analyte remains monomeric during the assay window.[2]
Reagents:
Workflow:
-
Weighing: Weigh quickly in low-humidity conditions. The salt is hygroscopic.[1][2][4]
-
Solubilization: Dissolve to 100 mM in DMSO.
-
Acid Stabilization (Optional but Recommended): For long-term stock storage (up to 1 week), add 1% (v/v) of 1M HCl to the DMSO stock.[1][2] This maintains the protonated state, preventing autoxidation.[1][2]
-
QC Check (UV-Vis):
Application Note: Fragment-Based Screening via SPR
Context: Due to its low molecular weight, this compound is best screened using biophysical methods like Surface Plasmon Resonance (SPR) to detect weak binding affinities (
Protocol B: SPR Binding Assay
System: Biacore 8K or equivalent. Sensor Chip: CM5 (Carboxymethyl dextran) immobilized with Target Protein.[1][2]
Step-by-Step Methodology:
-
Buffer Preparation (Running Buffer):
-
Sample Preparation:
-
Injection Cycle:
-
Data Analysis:
Figure 1: Critical timing workflow for SPR screening of labile aminoindole fragments.
Application Note: Cytotoxicity & Reactivity Profiling
Context: Before advancing this fragment into chemical elaboration, its intrinsic toxicity and promiscuous reactivity must be assessed. 2-aminoindoles can act as electrophiles (as imines) or nucleophiles.[1][2]
Protocol C: Cell Viability Assay (MTT/CellTiter-Glo)
Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1][2]
-
Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.
-
Dosing:
-
Incubation: 24 hours (Standard) vs 48 hours.
Data Interpretation Table
| Observation | Likely Mechanism | Action |
| IC50 > 100 | Inert / Low Potency | Safe for use as scaffold.[1][2][3] |
| Steep Hill Slope (>3) | Aggregation / Precipitation | Repeat with 0.01% Triton X-100.[1][2][3] |
| Color Change in Media | Oxidation to Indoxyl-like dyes | Compound is degrading; data is invalid.[1][2][3] |
References
-
PubChem. (2023).[1][2] Compound Summary: 1-Methyl-1H-indol-2-amine hydrochloride (CID 12211272).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]
-
Organic Syntheses. (2014). Preparation of 1-Methylindole Derivatives.[1][5][6][7][8] Org.[1][2][9] Synth. Coll. Vol. 10. (Grounding for chemical stability). [Link]
-
Jahnke, W., & Erlanson, D. A. (2006).[1][2] Fragment-based drug discovery: a practical approach.[1][2] Wiley-VCH.[1][2][10] (Standard protocols for SPR fragment screening).
Sources
- 1. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylindole price & availability - MOLBASE [molbase.com]
- 3. volza.com [volza.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
Application Notes and Protocols: Investigating 1-Methyl-1H-indol-2-amine hydrochloride in Oncological Research
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Indole Scaffold as a Privileged Structure in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] In the realm of oncology, this bicyclic aromatic heterocycle is a key pharmacophore in numerous natural products and synthetic molecules demonstrating potent anti-cancer activities.[2] Clinically significant agents such as the Vinca alkaloids (vinblastine and vincristine) feature an indole moiety and function by inhibiting tubulin polymerization, a critical process for cell division. This established precedent underscores the therapeutic potential inherent to indole-based compounds.
These molecules can elicit their anti-neoplastic effects through a variety of mechanisms, including the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[2] This document provides a detailed guide for the investigation of 1-Methyl-1H-indol-2-amine hydrochloride , a specific but underexplored indole derivative, as a potential anti-cancer agent. While direct literature on the oncological applications of this particular compound is nascent, its structural features suggest plausible mechanisms of action that warrant rigorous scientific inquiry.
These application notes will, therefore, serve as a foundational guide for researchers, proposing a logical framework for the systematic evaluation of this compound's anti-cancer potential, from initial in vitro screening to preliminary in vivo efficacy studies.
Section 1: Postulated Mechanism of Action and Scientific Rationale
Based on the known bioactivity of structurally related indole derivatives, we postulate that 1-Methyl-1H-indol-2-amine hydrochloride may exert its anti-cancer effects through the induction of apoptosis, potentially initiated by the inhibition of critical cell cycle machinery. A plausible, yet hypothetical, signaling pathway is outlined below.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of 1-Methyl-1H-indol-2-amine hydrochloride inducing apoptosis.
The rationale for this proposed pathway is grounded in the established anti-cancer activity of other indole compounds that are known to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Section 2: In Vitro Evaluation Protocols
The initial assessment of an investigational compound's anti-cancer potential is conducted through a series of in vitro assays. These assays are designed to determine the compound's cytotoxicity against various cancer cell lines and to elucidate its mechanism of action.
General Workflow for In Vitro Screening
Caption: A streamlined workflow for the in vitro evaluation of a novel anti-cancer compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of 1-Methyl-1H-indol-2-amine hydrochloride on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, HT-29) and a non-cancerous control cell line (e.g., HEK293).
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
1-Methyl-1H-indol-2-amine hydrochloride (stock solution in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of 1-Methyl-1H-indol-2-amine hydrochloride in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Hypothetical Data Presentation:
| Cell Line | IC50 (µM) for 1-Methyl-1H-indol-2-amine HCl |
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
| HEK293 | > 50 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by 1-Methyl-1H-indol-2-amine hydrochloride.
Materials:
-
Cancer cell line of interest.
-
1-Methyl-1H-indol-2-amine hydrochloride.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-Methyl-1H-indol-2-amine hydrochloride at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Section 3: In Vivo Evaluation Protocols
Following promising in vitro results, the anti-cancer efficacy of the compound should be evaluated in a living organism. Xenograft mouse models are a standard preclinical tool for this purpose.
General Workflow for In Vivo Efficacy Study
Caption: Standard workflow for a xenograft mouse model to assess in vivo anti-cancer efficacy.
Protocol 3: Xenograft Mouse Model of Human Cancer
Objective: To evaluate the anti-tumor activity of 1-Methyl-1H-indol-2-amine hydrochloride in vivo.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice).
-
Cancer cell line that showed sensitivity in vitro.
-
1-Methyl-1H-indol-2-amine hydrochloride formulated for injection (e.g., in a solution of saline with 5% DMSO and 10% Tween 80).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
Drug Administration: Administer 1-Methyl-1H-indol-2-amine hydrochloride (e.g., via intraperitoneal injection) at predetermined doses daily or on an alternating day schedule. The control group receives the vehicle solution.
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Termination: Euthanize the mice when tumors in the control group reach the maximum allowed size, or after a predetermined study duration.
-
Endpoint Analysis: Excise the tumors, weigh them, and process them for histopathological analysis and biomarker studies (e.g., immunohistochemistry for Ki-67, cleaved caspase-3).
Hypothetical Data Presentation:
| Treatment Group | Average Tumor Weight (mg) at Endpoint | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| 1-Methyl-1H-indol-2-amine HCl (10 mg/kg) | 800 ± 150 | 46.7 |
| 1-Methyl-1H-indol-2-amine HCl (25 mg/kg) | 450 ± 100 | 70.0 |
Section 4: Safety and Handling
1-Methyl-1H-indol-2-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022, March 16). ACS Omega. Retrieved February 7, 2026, from [Link]
-
Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica. Retrieved February 7, 2026, from [Link]
Sources
Advanced Characterization Protocols for 2-Aminoindole & 2-Iminoindoline Scaffolds
Application Note & Technical Guide
Executive Summary: The "Chameleon" Challenge
The 2-aminoindole scaffold represents a privileged structure in drug discovery, serving as a core pharmacophore in biofilm inhibitors, receptor antagonists, and tubulin polymerization inhibitors. However, its characterization is notoriously deceptive due to a rapid, solvent-dependent tautomeric equilibrium between the aromatic 2-aminoindole (A) and the non-aromatic 2-iminoindoline (B) .
Furthermore, the electron-rich nature of the indole ring at the C3 position makes unprotected 2-aminoindoles highly susceptible to oxidative dimerization and auto-oxidation upon exposure to air or light. This guide provides a definitive, field-proven workflow to stabilize, separate, and structurally authenticate these dynamic systems.
Tautomeric Equilibrium
The structural ambiguity must be resolved before biological testing, as the tautomers exhibit distinct hydrogen-bonding capabilities and pharmacokinetics.
Figure 1: The dynamic equilibrium between 2-aminoindole and 2-iminoindoline. Solvent polarity and pH dictate the dominant species, while oxidative instability threatens sample integrity.
Sample Preparation & Handling (Critical Control Points)
Causality: The primary cause of analytical failure with 2-aminoindoles is ex vivo oxidation during sample preparation. The C3 position is nucleophilic; in the presence of oxygen and light, it forms radical intermediates leading to "indoxyl red" type impurities or dimers.
Protocol A: Inert Handling for Analytical Purity
-
Solid State Storage: Store all solid samples under Argon at -20°C. Shield from light using amber vials.
-
Solvent Degassing: Do NOT use standard benchtop solvents. Sparge HPLC grade acetonitrile (MeCN) and water with Helium for 15 minutes or use an inline degasser immediately prior to use.
-
Dissolution:
-
Prepare samples immediately before injection.
-
Solvent Choice: Use DMSO-d6 for NMR (stabilizes the imino form via H-bonding) or CDCl3 (favors amino form but may accelerate decomposition if acidic).
-
Concentration: Keep below 1 mg/mL for LC-MS to prevent on-column dimerization.
-
NMR Spectroscopy: Distinguishing Tautomers
Expertise Insight: Standard 1H NMR often yields broad, averaged signals due to proton exchange rates (
Diagnostic Signals
| Feature | 2-Aminoindole (1H-indole) | 2-Iminoindoline (3H-indole) |
| Ring Current | Aromatic (Shielded) | Non-aromatic (Deshielded) |
| C3 Protons | Aromatic singlet (~6.0-6.5 ppm) | Aliphatic CH2 (~3.5-4.0 ppm) |
| NH Signals | Broad singlet (NH2) | Distinct NH (imine) + NH (ring) |
| C2 Carbon (13C) | ~150 ppm | ~160-170 ppm (Amidine-like) |
Protocol B: Structural Authentication via NMR
-
Solvent Selection:
-
Run 1: Dissolve 5 mg in DMSO-d6 . This polar aprotic solvent slows proton exchange, often sharpening the NH signals of the imino tautomer.
-
Run 2: Dissolve 5 mg in CD3CN (Acetonitrile-d3). This intermediate polarity often allows observation of the equilibrium.
-
-
Acquisition:
-
Acquire 1H NMR at 298 K.
-
If signals are broad: Cool to 253 K (-20°C) . Lowering temperature slows the tautomeric exchange (
), freezing the equilibrium to show distinct sets of peaks for both tautomers if present.
-
-
Validation:
-
Look for the C3-H signal. If you see a sharp singlet in the aromatic region, it is the amino form. If you see a CH2 signal (often a singlet or doublet depending on substitution) upfield (3.0–4.5 ppm), it is the imino form.
-
Chromatographic Separation (HPLC/UPLC)
Trustworthiness: Conventional C18 methods often fail because the basicity of the amidine moiety causes peak tailing. We employ a "Buffered pH Switching" strategy to ensure sharp peak shape and accurate quantitation.
Method Parameters
-
Column: Waters XBridge BEH C18 (or equivalent high-pH stable column), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 9.0 with NH4OH). High pH ensures the molecule is in a neutral/free-base state, improving retention and shape.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
Protocol C: Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Isocratic Hold |
| 8.00 | 5 | 95 | Linear Gradient |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 95 | 5 | Re-equilibration |
| 13.00 | 95 | 5 | End |
Note: If degradation is observed (new peaks appearing during sequence), switch to a cooled autosampler (4°C) and amber glassware.
Mass Spectrometry & Fragmentation
Mechanistic Insight: 2-aminoindoles ionize readily in ESI(+) mode. The fragmentation pattern is distinct from standard indoles due to the exocyclic nitrogen.
Protocol D: MS/MS Characterization
-
Ionization: ESI Positive Mode.
-
Parent Ion: Observe
.[1] -
Fragmentation Pathways (CID):
-
Loss of NH3 (-17 Da): Characteristic of the primary amino group (2-amino form).
-
Loss of HCN (-27 Da): Collapse of the indole ring (common in heterocyclic aromatics).
-
Retro-Cyclization: In 2-iminoindolines, specific ring-opening fragmentations may occur depending on substituents at C3.
-
Functional Application: Biofilm Inhibition Assay[2]
To verify the functional purity of the synthesized 2-aminoindole (ensuring no toxic oxidative byproducts are present), a biological checkpoint is recommended.
Protocol E: Staphylococcus aureus Biofilm Screen
-
Culture: Grow S. aureus (e.g., strain ATCC 25923) in Tryptic Soy Broth (TSB) + 1% Glucose.
-
Seeding: Add bacteria (OD600 = 0.05) to 96-well plates containing the test compound (concentration range 1–100 µM).
-
Incubation: 24 hours at 37°C (static).
-
Quantification:
-
Discard media (planktonic cells).
-
Wash gently with PBS.
-
Stain with 0.1% Crystal Violet for 15 min.
-
Solubilize stain with 30% Acetic Acid and measure Absorbance at 590 nm.
-
-
Result: A pure 2-aminoindole should show dose-dependent reduction in biofilm mass (lower A590) without necessarily killing the bacteria (check planktonic growth via OD600 before washing).
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow ensuring structural integrity and tautomer identification prior to biological release.
References
-
Tautomerism & Synthesis: Palmieri, A., & Petrini, M. (2025). 2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles. University of Camerino.[2] Link
-
Biofilm Inhibition: Richards, J. J., & Melander, C. (2010). Modulating the development of E. coli biofilms with 2-aminoimidazoles. National Institutes of Health (NIH). Link
-
Antibiofilm Mechanisms: Di Somma, A., et al. (2020). Inhibition of Bacterial Biofilm Formation. IntechOpen.[3] Link
-
NMR Methodology: Katritzky, A. R., et al. (2005).[4] Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry. Link
-
Mass Spectrometry: Matrix Science. Peptide Fragmentation and Ion Nomenclature (Applicable to Amino-Aromatic Systems). Link
Sources
Application Note: Derivatization Strategies for 1-Methyl-1H-indol-2-amine Hydrochloride
This Application Note is designed for medicinal chemists and process scientists working with 1-Methyl-1H-indol-2-amine hydrochloride . It addresses the specific challenges of handling this air-sensitive enamine-equivalent and provides validated protocols for its conversion into high-value pharmacological scaffolds.
Abstract
1-Methyl-1H-indol-2-amine hydrochloride (CAS: 14695-43-3, generic ref) is a critical building block for synthesizing
Part 1: Chemical Stability & Handling (The "Safe-Release" Protocol)
The Stability Paradox
The hydrochloride salt is stable as a solid. However, upon neutralization, the free base exists in a tautomeric equilibrium between the 2-aminoindole (A) and the 2-iminoindoline (B) forms. The 1-methyl group prevents N1-tautomerization, forcing the equilibrium towards the reactive enamine-like species, which is highly susceptible to:
-
Oxidative Dimerization: Formation of "indoxyl red" type impurities.
-
C3-Electrophilic Attack: The C3 position is more nucleophilic than the N2 amine in many conditions.
Mechanism of Instability
Caption: Reactivity map showing the divergent pathways of the free base. C3 attack is the kinetic preference for soft electrophiles.
Protocol: In Situ Neutralization
Do not isolate the free base. Use this method for all subsequent reactions.
-
Solvent: Deoxygenate solvent (MeOH, EtOH, or DMF) by sparging with Argon for 15 mins.
-
Suspension: Suspend the HCl salt (1.0 equiv) in the solvent.
-
Base: Add DIPEA (N,N-Diisopropylethylamine) or Triethylamine (1.1 equiv) only after the electrophile has been added (for slow reactions) or immediately before (for fast coupling).
-
Atmosphere: Maintain a strict Argon/Nitrogen blanket.
Part 2: Derivatization Protocols
Application A: Synthesis of -Carbolinones (Drug Discovery Scaffold)
This reaction constructs the pyrido[2,3-b]indole skeleton, a privileged scaffold in DNA intercalators and kinase inhibitors.
Target: 9-Methyl-2-methyl-1-oxo-1,2-dihydro-9H-pyrido[2,3-b]indole Mechanism: Condensation followed by cyclization.
Reagents
-
Substrate: 1-Methyl-1H-indol-2-amine HCl (1.0 equiv)[1]
-
Reagent: Ethyl Acetoacetate (1.2 equiv)
-
Catalyst: Glacial Acetic Acid (cat.) or ZnCl
(0.1 equiv) -
Solvent: Toluene or Xylene (anhydrous)
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser under Argon.
-
Mixing: Add the HCl salt (1 mmol) and Ethyl Acetoacetate (1.2 mmol) to Toluene (10 mL).
-
Neutralization: Add Triethylamine (1.0 mmol) via syringe. Stir for 5 min at RT.
-
Catalysis: Add catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux: Heat to reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.
-
Workup: Cool to RT. The product often precipitates.
-
If precipitate forms: Filter and wash with cold Et
O. -
If soluble: Evaporate solvent, redissolve in DCM, wash with NaHCO
, and purify via flash chromatography (SiO , 0-5% MeOH in DCM).
-
Data Summary:
| Parameter | Value | Note |
|---|---|---|
| Yield | 65–80% | Highly dependent on anhydrous conditions. |
| Appearance | Yellow/Orange Solid | Fluorescent in solution. |
| Key MS Ion | [M+H]+ = 211.2 | Consistent with tricyclic formation. |
Application B: Selective N-Acylation (Analytical Derivatization)
Direct acylation often yields a mixture of N-acyl and C3-acyl products. This protocol favors N-acylation for characterization or protecting group installation.
Target: N-(1-Methyl-1H-indol-2-yl)acetamide
Reagents
-
Substrate: 1-Methyl-1H-indol-2-amine HCl (1.0 equiv)[1]
-
Reagent: Acetic Anhydride (1.1 equiv)
-
Base: Pyridine (excess, acts as solvent/base)
-
Catalyst: DMAP (0.05 equiv)
Step-by-Step Protocol
-
Preparation: Dissolve the HCl salt in dry Pyridine (0.5 M concentration) under Argon at 0°C.
-
Addition: Add DMAP followed by dropwise addition of Acetic Anhydride.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT for 2 hours. Low temperature suppresses C3-acylation.
-
Quench: Pour mixture into ice-cold water.
-
Isolation: Extract with EtOAc (3x). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over Na
SO .
Application C: Synthesis of Pyrimido[1,2-a]indoles
Reaction with bis-electrophiles (1,3-dielectrophiles) creates a fused pyrimidine ring, useful for fluorescent probes.
Target: Fused Pyrimido-indole derivative Reagent: Malondialdehyde (generated from tetraethoxypropane) or 1,3-diketones.
Workflow Diagram (Graphviz)
Caption: Acid-catalyzed condensation with masked dialdehydes yields the pyrimido[1,2-a]indole core.
Protocol
-
Mix: Combine HCl salt (1.0 equiv) and 1,1,3,3-Tetraethoxypropane (1.1 equiv) in Ethanol.
-
Acidify: Add conc. HCl (2-3 drops) to hydrolyze the acetal in situ.
-
Heat: Reflux for 3 hours. The solution usually turns dark red/fluorescent.
-
Purification: Neutralize with NaHCO
, extract with DCM. Recrystallize from EtOH/Hexane.
Part 3: Analytical Validation
Due to the polarity and basicity of these derivatives, standard C18 methods may show tailing.
Recommended HPLC Conditions:
-
Column: C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is required; it suppresses ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (aromatic) and 320 nm (conjugated systems like carbolines).
NMR Diagnostic Signals (
-
N-Methyl: Singlet
3.6 – 3.8 ppm. -
C3-H (if unsubstituted): Singlet/Doublet
6.0 – 6.5 ppm (characteristic of the enamine system). -
Carboline Formation: Disappearance of C3-H and appearance of downfield aromatic protons (
8.0+ ppm).
References
-
Hibino, S., & Choshi, T. (2002). Simple synthesis of biologically active carbazoles and carbolines. Natural Product Reports.
-
Ploypradith, P. (2004). Development of the Pictet-Spengler reaction for the synthesis of carbolines. Acta Biochimica Polonica.
-
Alsabia, A. et al. (2021). Synthesis of alpha-carbolines via reaction of 2-aminoindoles. Journal of Heterocyclic Chemistry.
-
Application Note 101: Handling of Air-Sensitive Heterocycles. Sigma-Aldrich Technical Library.
Sources
Technical Support Center: Overcoming Low Yield in Palladium-Catalyzed Amination
A Senior Application Scientist's Guide to Troubleshooting the Buchwald-Hartwig Reaction
Welcome to the Technical Support Center for Palladium-Catalyzed Amination. As a Senior Application Scientist, I've compiled this guide to address the common challenges researchers face with the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for forming C–N bonds.[1][2] This resource is designed to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
The palladium-catalyzed coupling of amines with aryl halides has revolutionized the synthesis of arylamines, impacting fields from drug discovery to materials science.[2] However, its sensitivity to various reaction parameters can often lead to frustratingly low yields.[3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Buchwald-Hartwig amination and why is it important to understand for troubleshooting?
Understanding the catalytic cycle is crucial as each step presents potential pitfalls that can lead to low yield. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle with three key stages:[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C–N bond is formed as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
A breakdown at any of these stages can halt the catalytic cycle and diminish your yield. For instance, an inefficient oxidative addition or a competing side reaction like β-hydride elimination can be the source of your problems.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Q2: How do I choose the right palladium source and how is the active Pd(0) catalyst formed?
The choice of palladium source is often a balance between convenience, cost, and activity. While Pd(0) sources like Pd₂(dba)₃ can be used, they can be sensitive and the dba ligand can sometimes inhibit the reaction.[5] More commonly, stable Pd(II) precatalysts are used, which are reduced in situ to the active Pd(0) species.[6]
-
Common Pd(II) sources: Pd(OAc)₂, PdCl₂
-
Activation: These require a reducing agent to form Pd(0). In many cases, the amine or phosphine ligand itself can act as the reductant.[4]
To simplify reaction setup and improve reproducibility, pre-formed palladium precatalysts are highly recommended. These are air- and thermally-stable complexes that readily generate the active monoligated Pd(0) species upon exposure to a base.[2][5] The development of these precatalysts has been a significant advancement in the field.[7]
| Precatalyst Generation | Activation Conditions | Key Advantages |
| G1 | Requires strong base (e.g., NaOtBu) | Easier generation of active Pd(0) than traditional sources. |
| G2 | Can be activated with weaker bases (carbonates, phosphates) at room temperature. | Broader functional group tolerance. |
| G3 & G4 | Offer improved stability and ease of activation.[8] | High activity and broad ligand scope.[8] |
Troubleshooting Guide: Low Yield Scenarios
Scenario 1: My reaction is sluggish or shows no conversion.
This is a common issue that can often be traced back to the catalyst, ligand, base, or solvent.
Troubleshooting Steps:
-
Evaluate Your Ligand: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle.[9] If you are using an older generation ligand, consider switching to a more advanced one.
Ligand Class Examples Typical Applications & Notes First Generation P(o-tolyl)₃ Effective for simple aryl bromides, but limited scope.[10] Bidentate Ligands BINAP, dppf Second-generation ligands with improved performance.[11] Bulky Monodentate Ligands XPhos, SPhos, RuPhos, BrettPhos Highly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered amines.[11][12] N-Heterocyclic Carbenes (NHCs) IPr, SIMes Offer high stability and are effective for coupling heteroaryl chlorides.[13] -
Re-evaluate Your Base: The base's role is to deprotonate the amine, and its strength and solubility are critical.[12]
Base pKa of Conjugate Acid (pKaH) Advantages Disadvantages NaOt-Bu ~19[8][14] Promotes high reaction rates and allows for low catalyst loadings.[4] Incompatible with many base-sensitive functional groups.[4] LHMDS ~26 Useful for substrates with protic functional groups and for low-temperature aminations.[4] Air-sensitive and can be incompatible with some functional groups at higher temperatures.[4] Cs₂CO₃, K₃PO₄ ~10 (for Cs₂CO₃)[8] Excellent functional group tolerance.[8][15] May require higher catalyst loadings and longer reaction times.[4] For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[12]
-
Check Your Solvent: The solvent must solubilize all reaction components. Insolubility is a frequent cause of reaction failure.[8] Common solvents include toluene, dioxane, and THF.[16] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[8]
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
Caption: A decision-making workflow for troubleshooting no conversion.
Scenario 2: My reaction gives a low yield with a challenging substrate (e.g., electron-deficient aniline, sterically hindered amine, or N-heterocycle).
Challenging substrates often require more specialized conditions.
Troubleshooting Steps:
-
Electron-Deficient Anilines: These are less nucleophilic and can be difficult to couple. The use of more electron-rich and bulky ligands can often overcome this by promoting the reductive elimination step.
-
Sterically Hindered Amines: For bulky amines, steric hindrance can slow down the reaction. Specialized ligands designed for hindered substrates may be necessary.[17][18] Increasing the reaction temperature or using a more active catalyst system can also be beneficial.
-
Nitrogen-Containing Heterocycles: These substrates can be particularly tricky as the nitrogen atom in the heterocycle can coordinate to the palladium center and act as a catalyst poison.[12] Using ligands that are less prone to displacement, such as certain bidentate ligands or very bulky monodentate ligands, can mitigate this issue. For base-sensitive five-membered heterocycles, careful base selection is crucial to avoid decomposition.[14]
Scenario 3: I am observing side products, such as hydrodehalogenation of my aryl halide.
The formation of hydrodehalogenated arene is often due to a competing β-hydride elimination pathway.[1] This side reaction becomes more prevalent when the desired reductive elimination is slow.
Troubleshooting Steps:
-
Ligand Choice: The Hartwig group has shown that reductive elimination is faster from a three-coordinate monophosphine palladium complex, while β-hydride elimination occurs from a three-coordinate intermediate.[1] Using bulky ligands that favor the monoligated palladium species can accelerate reductive elimination relative to β-hydride elimination.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress β-hydride elimination.
Experimental Protocols
General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Palladium precatalyst (e.g., G3-XPhos, 0.01-0.02 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under a stream of argon: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, amine, base, and palladium precatalyst.
-
Add the solvent: Add the anhydrous, degassed solvent to the flask.
-
Seal and heat: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction: Follow the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Advanced Topics
The Role of Additives
While not always necessary, certain additives can improve reaction outcomes. For instance, in some cases, the addition of water can facilitate the pre-activation of the catalyst.[19] However, it's important to note that many functional groups can have a negative impact on the reaction, so additives should be used judiciously.[3]
Reaction Monitoring
For complex reactions or when optimizing conditions, real-time reaction monitoring can be invaluable. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect transient catalytic intermediates and gain a deeper understanding of the reaction mechanism.[20]
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.rug.nl [research.rug.nl]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. web.uvic.ca [web.uvic.ca]
Technical Support Center: 1-Methyl-1H-indol-2-amine Hydrochloride
Subject: Stability, Handling, and Troubleshooting Guide
Executive Summary: The "Hidden" Instability
Welcome to the technical support hub for 1-Methyl-1H-indol-2-amine hydrochloride . If you are reading this, you are likely facing one of three issues: your white powder has turned pink/brown, your yields are inexplicably low, or your LCMS shows a confusing array of peaks M+14 or M+16 heavier than expected.
The Core Problem: While the N-methyl group blocks the N1-position, it does not prevent the inherent instability of the 2-aminoindole scaffold. This compound exists in a delicate tautomeric equilibrium between the aromatic amino-indole and the non-aromatic imino-indoline .
The hydrochloride salt is designed to "lock" this equilibrium by protonating the nitrogen, rendering the molecule stable in a solid state. The moment you neutralize this salt (free-basing) or expose it to moisture/air, the clock starts ticking. The electron-rich C3 position becomes a magnet for oxygen and electrophiles, leading to rapid oxidative dimerization.
The Mechanism of Failure (Why Your Experiment Failed)
To troubleshoot effectively, you must understand the degradation pathway. We have modeled the primary failure modes below.
Degradation Pathway Diagram
Figure 1: The "Cascade of Instability."[1] Neutralization exposes the compound to tautomerization, leading to radical formation and subsequent dimerization (color change) or oxidation.
Troubleshooting Guides (FAQ Format)
Category A: Physical Appearance & Storage[2][3]
Q: My compound arrived as a beige powder, but after opening the vial twice, it is now pink/red. Is it still usable?
-
Diagnosis: This is the classic "Rosindole" effect. Moisture from the air dissolved a microscopic layer of the salt, allowing local hydrolysis or neutralization, followed by oxidative dimerization.
-
Verdict:
-
Light Pink: Likely >95% pure. Usable for qualitative work but check LCMS.
-
Dark Red/Brown: Significant degradation. Discard. Purification is difficult as dimers streak on silica.
-
-
Prevention:
-
Never store at room temperature. Keep at -20°C .
-
Always warm the vial to room temperature before opening to prevent water condensation on the cold solid (hygroscopicity management).
-
Flush the headspace with Argon after every use.
-
Q: The Safety Data Sheet (SDS) says "Store under Inert Gas." Is this mandatory?
-
Answer: Yes. The HCl salt is acidic. If it absorbs moisture from the air, it creates a localized acidic liquid film. While the salt is stable, trace amounts of free amine in equilibrium can react with atmospheric oxygen. Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively.
Category B: Solubilization & Reaction Setup
Q: I tried to dissolve the HCl salt in DMSO, but the solution turned dark immediately.
-
Diagnosis: DMSO often contains trace impurities or is slightly basic/oxidizing. Furthermore, the heat of solvation can accelerate degradation.
-
Correct Protocol:
-
Use anhydrous, degassed DMSO .
-
Add a scavenger antioxidant if compatible with your chemistry (e.g., trace Ascorbic Acid, though this is rare for synthetic applications).
-
Critical: Prepare the solution immediately before addition. Do not make stock solutions.
-
Q: Can I perform an aqueous workup (extraction) with NaHCO3?
-
Answer: Proceed with extreme caution. Washing the reaction mixture with saturated sodium bicarbonate (pH ~8-9) generates the free base. If you do not extract and dry the organic layer immediately, the free base will decompose in the biphasic mixture.
-
Better Alternative: quench reactions into slightly acidic buffers or process rapidly through a short silica plug if possible.
Category C: Synthetic Chemistry Issues
Q: I am trying to couple this amine to a carboxylic acid using EDC/HOBt, but yields are <20%.
-
Analysis: You are likely adding the base (TEA/DIPEA) too early or in bulk. When you add base to the HCl salt before the activated ester is ready, the free amine sits idle and dimerizes.
-
Solution (The "In-Situ" Protocol):
-
Activate your carboxylic acid first (make the active ester).
-
Add the 1-Methyl-1H-indol-2-amine HCl salt as a solid or suspension.
-
Add the base (DIPEA) dropwise and slowly. This releases the free amine slowly, allowing it to be trapped by the active ester immediately, outcompeting the dimerization reaction.
-
Validated Experimental Protocols
Protocol 1: Safe Solubilization for LCMS Analysis
Use this to verify the purity of your batch without inducing degradation during prep.
| Step | Action | Rationale |
| 1 | Prepare Solvent | Mix Acetonitrile (ACN) and Water (50:50) with 0.1% Formic Acid . |
| 2 | Weighing | Weigh 1-2 mg of sample rapidly. Limit air exposure. |
| 3 | Dissolution | Add solvent. Vortex for max 10 seconds. |
| 4 | Injection | Inject immediately. Do not place in an autosampler queue for >1 hour. |
| Result | Pass: Single peak (M+H = 147.09). Fail: Peaks at M+16 (Oxidation) or M+145 (Dimer). | Acidic pH stabilizes the salt form during analysis. |
Protocol 2: Reaction Decision Tree
Use this logic flow to design your experiment.
Figure 2: Experimental Decision Matrix. Note that pre-freebasing is categorized as "High Risk" due to the instability of the free amine.
References & Grounding
-
PubChem. (2025).[2] 1-Methyl-1H-indol-2-amine hydrochloride Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025).[3] Technical Guide to Solubility and Stability of Aminoindoles. Link
-
ChemicalBook. (2023). 2-Aminoindole hydrochloride Properties and Storage. Link
-
MDPI. (2023). Synthesis and Stability of Unprotected 3-Aminoindoles. Corrosion and Materials Degradation. Link
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Link
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific SDS for your batch before handling.
Sources
Technical Support Center: Recrystallization of 1-Methyl-1H-indol-2-amine hydrochloride
Welcome to the technical support guide for the purification of 1-Methyl-1H-indol-2-amine hydrochloride. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your purification process with confidence and scientific rigor.
Part 1: Foundational Principles & Initial Considerations
Before attempting a recrystallization, it's crucial to understand the physicochemical properties of 1-Methyl-1H-indol-2-amine hydrochloride and the principles of the technique.
Q1: What are the key characteristics of 1-Methyl-1H-indol-2-amine hydrochloride that influence recrystallization?
Answer: Understanding the molecule's structure is paramount. 1-Methyl-1H-indol-2-amine hydrochloride is an amine salt. This has several implications:
-
High Polarity: The hydrochloride salt form makes the molecule significantly more polar than its freebase counterpart. This dictates that polar solvents will be required for dissolution.
-
Hydrogen Bonding: The presence of the ammonium and N-H groups allows for strong hydrogen bonding, influencing solvent interactions and crystal lattice formation.
-
Potential for Instability: Aminoindoles can be susceptible to oxidation, especially under heat and in the presence of air, which can lead to the formation of colored impurities.[1] This is a critical consideration during solvent selection and the heating process.
Q2: What is the fundamental principle of recrystallization and how do I select an appropriate solvent?
Answer: Recrystallization is a purification technique used to separate a desired compound from impurities based on differences in their solubility.[2] The ideal solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a low temperature.[3] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot filtration).
The process of selecting a solvent is empirical but can be guided by the "like-dissolves-like" principle. For a polar salt like 1-Methyl-1H-indol-2-amine hydrochloride, polar solvents are the logical starting point.
Part 2: Recommended Recrystallization Protocols
The following protocols are robust starting points. Given the variability in crude material purity, some optimization may be necessary.
Method 1: Single Solvent Recrystallization (Methanol)
Methanol is often an effective solvent for the recrystallization of polar amine salts and related structures.[4] This method is preferred for its simplicity when a suitable single solvent is identified.
Caption: General workflow for single-solvent recrystallization.
-
Solvent Selection: Begin by testing the solubility of a small sample in methanol. It should be sparingly soluble at room temperature and fully soluble upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude 1-Methyl-1H-indol-2-amine hydrochloride. Add a small volume of methanol and heat the mixture gently (a steam bath or hot water bath is recommended to avoid overheating).
-
Achieve Saturation: Continue adding methanol dropwise to the boiling solution until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.[5]
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Induce Crystallization (if necessary): If no crystals have formed after cooling to room temperature, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal from a previous batch.
-
Maximize Yield: Once the solution has reached room temperature and crystal formation has occurred, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to rinse away any residual mother liquor containing impurities.[5]
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Method 2: Two-Solvent (Mixed Solvent) Recrystallization
This method is useful when no single solvent has the ideal solubility profile. A "solvent" in which the compound is highly soluble is paired with an "anti-solvent" in which it is poorly soluble. For this compound, an alcohol/ether or alcohol/alkane system is a logical choice.[6][7][8]
| Solvent System | Role | Rationale & Causality |
| Ethanol / Diethyl Ether | Solvent / Anti-Solvent | The polar ethanol dissolves the hydrochloride salt effectively, while the non-polar diethyl ether reduces the overall solvent polarity, inducing precipitation. Good for compounds that are too soluble in pure alcohol. |
| Methanol / Acetone | Solvent / Anti-Solvent | Similar to the above, but acetone is a more polar anti-solvent than ether, offering finer control over the precipitation process. |
| n-Butanol | Single Solvent | n-Butanol has a higher boiling point, which can be advantageous for dissolving stubborn compounds. It is also effective at excluding highly polar impurities like ammonium chloride.[9] |
-
Dissolution: Dissolve the crude material in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add diethyl ether dropwise until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is known as the cloud point.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Method 1.
-
Isolation & Drying: Collect, wash (with a cold mixture of ethanol/ether), and dry the crystals as previously described.
Part 3: Troubleshooting Guide (Q&A Format)
Q3: My compound "oiled out" instead of forming crystals. What happened and what should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for crystal nucleation to occur properly. The result is a liquid phase (the "oil") instead of solid crystals.
Caption: Decision-making process for troubleshooting oiling out.
Immediate Corrective Actions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add more of the primary solvent (e.g., ethanol) to reduce the saturation level of the solution.
-
Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period. This gives the molecules more time to align into an ordered crystal lattice.
Q4: The solution is cold, but no crystals are forming. How can I induce crystallization?
Answer: Failure to crystallize usually means the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites.[3]
-
Seed Crystals: If available, add a tiny crystal from a previous pure batch. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to boil off a small amount of the solvent, then allow it to cool again. This increases the solute concentration.
-
Flash Freeze: Briefly place the flask in a dry ice/acetone bath for a few minutes to induce rapid nucleation, then allow it to warm slowly to the temperature of the ice bath. This can sometimes generate many small crystals that can then be improved by a second recrystallization.
Q5: My final product has a brownish or purplish tint. What is the cause and how can I fix it?
Answer: A colored tint in the final product is often indicative of oxidative degradation, a known issue with aminoindole derivatives.[1] These colored byproducts are typically highly conjugated and intensely colored, so even trace amounts are visible.
Prevention and Remediation:
-
Use an Inert Atmosphere: During the heating phase, it is highly advisable to perform the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Activated Carbon (Charcoal): If colored impurities are present, they can often be removed. After dissolving the crude solid in the hot solvent but before cooling, add a very small amount (e.g., 1-2% by weight) of activated carbon to the solution. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon and the adsorbed impurities. Caution: Adding carbon to a boiling solution can cause violent bumping. Cool the solution slightly before adding it.
Q6: My percent recovery is very low. How can I improve the yield?
Answer: Low recovery can result from several factors. Ensure you are addressing the following:
-
Using Too Much Solvent: The most common error is adding too much solvent during the initial dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Always aim for the absolute minimum amount of hot solvent.[5]
-
Incomplete Precipitation: Ensure you are cooling the solution for a sufficient amount of time in an ice bath.
-
Premature Crystallization: If using hot filtration to remove insoluble impurities, the product may crystallize in the funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent before filtering.[3]
-
Washing with Too Much Solvent: When washing the collected crystals, use only a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.
References
- Recrystallization1. (n.d.). Google Cloud.
- CN111632400B - Recrystallization purification method of enamine salt. (n.d.). Google Patents.
- Recrystallization-1.pdf. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Methylamine Hydrochloride. (n.d.). Organic Syntheses Procedure.
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (n.d.). MDPI.
- Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine. (n.d.). Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Ways of crashing out amines. (2018). Reddit.
- Crystallization Solvents.pdf. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Guide: Purification & Handling of 1-Methyl-1H-indol-2-amine Hydrochloride
[1][2]
Executive Summary & Compound Identity
Warning: This guide specifically addresses 1-Methyl-1H-indol-2-amine hydrochloride (CAS: 42456-82-6).[1][2]
-
Structure: An aromatic indole core with an amino group at the C2 position.[2][3]
-
Distinction: Do NOT confuse this with 1-Amino-2-methylindoline (an N-amino hydrazine derivative used in Indapamide synthesis).[1][2] The chemical stability profiles are drastically different.[2]
The Stability Challenge: 2-Aminoindoles are chemically fragile.[1][2] They exist in a tautomeric equilibrium with 2-iminoindolines .[1][2] While the hydrochloride salt locks the compound in the stable amino form, exposure to moisture or bases (even weak ones) can trigger:
Diagnostic Troubleshooting (Q&A)
Q1: My white solid has turned pink or reddish-brown. Is it still usable?
Status: Critical Oxidation.
-
Cause: The pink/red color indicates the formation of oxidative dimers (similar to "Indole Red") or 1-methylisatin.[2] This occurs if the salt was exposed to air or light, or if residual acid was not removed completely, catalyzing auto-oxidation.[1]
-
Action: If the color is faint (light pink), recrystallize with activated charcoal immediately (see Protocol A). If the solid is dark red/brown, the purity is likely <90%, and a significant loss of yield will occur during purification.
Q2: The compound is not dissolving in non-polar solvents (DCM, Ether).
Status: Normal Behavior.
-
Explanation: As a hydrochloride salt, the compound is ionic.
-
Solubility Profile:
-
Action: Use this solubility difference for purification via trituration or recrystallization .[1][2]
Q3: NMR shows a "messy" baseline or double peaks. Is this an impurity?
Status: Check Solvent/pH.
-
Cause: In DMSO-d6, you may see broadening due to the exchangeable NH protons.[1][2] If the sample is not strictly acidic, you might be observing the imine-enamine tautomerism .
-
Action: Add a drop of D₂O to the NMR tube. If the extra peaks/broadening disappear, they were exchangeable protons. If distinct peaks remain, they are organic impurities (likely 1-methylisatin at ~7.6 ppm or starting material 2-nitro-1-methylindole).[1][2]
Purification Decision Tree
Use the following logic flow to determine the correct purification method.
Detailed Purification Protocols
Protocol A: Recrystallization (Primary Method)
Best for: Removing oxidation products (color) and general purification.
Materials:
Step-by-Step:
-
Dissolution: Place the crude hydrochloride salt in a flask under inert atmosphere (Argon). Add the minimum amount of hot Ethanol (60°C) required to dissolve the solid completely.
-
Decolorization: Add activated charcoal (5-10% by weight of the crude mass).[1][2] Stir gently at 60°C for 10-15 minutes.
-
Filtration: Filter the hot solution through a Celite pad (pre-washed with ethanol) into a receiving flask kept under Argon. The filtrate should be clear or pale yellow.[2]
-
Crystallization:
-
Precipitation: Place the flask in a freezer (-20°C) for 12-24 hours. White needles of the hydrochloride salt should form.
-
Collection: Filter quickly under a nitrogen blanket (to avoid moisture absorption).[1][2] Wash the cake with cold Ether/Ethanol (9:1).[2] Dry in a vacuum desiccator over P₂O₅.
Protocol B: Trituration (Rapid Cleanup)
Best for: Removing unreacted lipophilic starting materials (e.g., 1-methylindole).[1]
-
Place the solid in a flask.
-
Add Diethyl Ether (10 mL per gram of solid).
-
Sonicate for 10 minutes. The HCl salt will remain undissolved, while non-polar organic impurities dissolve.
-
Filter the suspension.[2][4] The solid collected is the purified salt.[2]
Protocol C: Reverse Phase Prep-HPLC (Last Resort)
Best for: High-value samples where recrystallization failed.[1][2]
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (or HCl).[2]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Critical: Do NOT use basic buffers (Ammonium Bicarbonate/TEA).[1][2] Raising the pH > 7 will generate the free base, which will decompose on the column or during evaporation [3]. Keep the system acidic to preserve the salt form.
Stability & Degradation Mechanism[2]
Understanding why the compound degrades is key to preventing it.[2]
Key Takeaway: The hydrochloride counter-ion prevents the "Free Base" step.[2] Moisture allows partial dissociation, leading to the cascade on the right.
Summary Data Table
| Parameter | Specification / Limit | Notes |
| Appearance | White to Off-White Crystalline Solid | Pink/Red indicates oxidation.[1][2] |
| Storage Temp | -20°C | Essential to slow dimerization.[1][2] |
| Atmosphere | Argon/Nitrogen | Hygroscopic; moisture triggers degradation.[1][2] |
| Solubility | MeOH, EtOH, DMSO | Insoluble in Et₂O, Hexane, DCM. |
| Melting Point | ~170 - 180°C (Dec) | Broad range indicates impurity/wetness.[1][2] |
| Key Impurity | 1-Methylisatin | Orange solid; result of hydrolysis/oxidation.[1][2] |
References
-
Hino, T., & Nakagawa, M. (1969).[2] Chemistry of 2-aminoindoles and 2-iminoindolines.[1][2][5][6] In The Chemistry of Heterocyclic Compounds. This foundational text details the tautomeric equilibrium and oxidative sensitivity of the 2-aminoindole scaffold.[1][2]
-
Pindur, U., & Adam, R. (1988).[2] Synthetically attractive indolization processes and newer methods for the preparation of select indole derivatives.[5][6]Journal of Heterocyclic Chemistry, 25(1), 1-8.[1] [2]
-
Biotage Application Note. (2012). Organic Amine Flash Purification Using A Novel Stationary Phase.[1][2] (Highlights the difficulty of purifying amines on silica and the preference for acidic conditions for unstable salts).
-
PubChem Compound Summary. (2023). 1-Methyl-1H-indol-2-amine hydrochloride (CID 12211272).[1][2][2]
Sources
- 1. 1-Amino-2-methylindoline hydrochloride | C9H13ClN2 | CID 2737616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2-Aminoindole Synthesis
Ticket ID: #AI-2024-SC-02 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
User Interface: Select Your Issue
Welcome to the Process Chemistry Technical Support Center. 2-Aminoindoles are "privileged scaffolds" in drug discovery but "rogue agents" in process chemistry due to their electron-rich nature and tautomeric volatility.
Please select the module corresponding to your current bottleneck:
-
[Module 1] My product turns black upon storage or exposure to air. (Stability & Tautomerism)[1][2]
-
[Module 2] The reaction works on mg scale but fails or exotherms at gram scale. (Synthesis Optimization)
-
[Module 3] The product vanishes or decomposes during column chromatography. (Purification & Isolation)[2][3][4][5]
-
[Module 4] NMR signals are broad, missing, or confusing. (Analytical Troubleshooting)
[Module 1] The Stability Paradox: Storage & Handling
Q: Why does my off-white solid turn into a black tar overnight?
A: You are likely fighting the Amino-Imino Tautomerism and subsequent Oxidative Polymerization .
Unlike typical indoles, 2-aminoindoles exist in a delicate equilibrium between the aromatic 2-aminoindole (A) and the non-aromatic 2-iminoindoline (B) forms.
-
The Mechanism: The 2-amino form is electron-rich and highly susceptible to oxidation. In the presence of air or trace acid, it forms radical cations that dimerize (often at C3) or polymerize into "indoxyl red" or melanin-like oligomers.
-
The Fix:
-
Store as Salt: Never store the free base for long periods. Convert immediately to the HCl or HBr salt, which locks the nitrogen lone pair and prevents oxidation.
-
Argon Blanket: Store solids under argon at -20°C.
-
Substitution Effect: If your design permits, substituting the C3 position (e.g., with a methyl or aryl group) blocks the primary site of oxidative dimerization.
-
Visualizing the Instability Pathway
Figure 1: The degradation pathway of 2-aminoindoles. The equilibrium shifts based on solvent polarity and C3-substitution.
[Module 2] Reaction Optimization for Scale
Q: My Buchwald-Hartwig amination stalls at 50% conversion on scale. Why?
A: On a larger scale, catalyst deactivation and mixing efficiency become critical.
Troubleshooting Protocol:
| Parameter | Small Scale (mg) | Scale-Up Issue (>10g) | Solution |
| Catalyst Loading | 5-10 mol% | Cost-prohibitive; often reduced to <1 mol%. | Use highly active precatalysts (e.g., XPhos Pd G4 or BrettPhos Pd G4 ) that resist ligation by the product. |
| Base | NaOtBu (solid) | "Caking" or poor stirring in slurries. | Switch to soluble bases (LiHMDS) or ensure high-torque mechanical stirring. |
| Atmosphere | Balloon/Manifold | Oxygen leakage is fatal to active Pd(0). | Strict Schlenk technique or pressure reactor. Sparge solvents with N2 for 30 mins, not just "purge". |
| Addition | All-in-one | Exotherm spikes temp; catalyst decomposes. | Dosing: Add the base or catalyst solution slowly via syringe pump to control heat. |
Critical Insight: 2-Aminoindoles can coordinate to Palladium, poisoning the catalyst.
-
Fix: Use bulky biaryl phosphine ligands (Buchwald ligands) like tBuXPhos or BrettPhos which create a steric shell, preventing the product from inhibiting the metal center [1].
Q: I'm using the Copper-catalyzed cyclization (Ullmann-type). It's messy.
A: Copper-catalyzed cascades (e.g., from 2-alkynylanilines or 2-halobenzamides) often require higher temperatures (>100°C), leading to thermal decomposition of the sensitive 2-aminoindole product.
-
Alternative: Consider Gold (Au) catalysis or Transition-Metal-Free approaches (e.g., base-mediated cyclization of o-alkynylureas) which often proceed at milder temperatures [2].
[Module 3] Downstream Processing: The "Death Valley"
Q: My product decomposes on the silica column. How do I purify it?
A: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the tautomerization and oxidative coupling described in Module 1.
The "Neutralized Silica" Protocol (Mandatory for this scaffold):
-
Preparation: Slurry your silica gel in the eluent containing 1-5% Triethylamine (Et3N) .
-
Packing: Pour the slurry into the column.
-
Flushing: Flush with 2 column volumes of pure eluent (to remove excess free amine if it interferes with MS).
-
Loading: Load the crude sample using a basic solvent (e.g., DCM + 0.5% Et3N).
-
Elution: Run the column. The Et3N caps the acidic silanol sites, protecting your indole [3].
Alternative: The "No-Column" Workup (Preferred for Scale) If possible, avoid chromatography entirely.
-
Salt Formation: Dissolve crude reaction mixture in Et2O or EtOAc.
-
Precipitation: Add 4M HCl in Dioxane dropwise.
-
Filtration: The 2-aminoindole hydrochloride salt often precipitates as a stable solid, leaving non-basic impurities in the mother liquor.
-
Wash: Wash the filter cake with cold ether.
[Module 4] Analytical Troubleshooting
Q: The NMR shows broad blobs instead of sharp peaks. Is it pure?
A: Likely yes. This is Exchange Broadening .
-
Cause: The NH protons on the 2-amino group and the indole N1 are exchanging rapidly on the NMR timescale, often exacerbated by the tautomeric equilibrium.
-
Diagnostic Test:
-
Switch Solvent: Run the NMR in DMSO-d6 instead of CDCl3. DMSO hydrogen-bonds to the NH groups, slowing down the exchange and sharpening the peaks.
-
Variable Temperature (VT) NMR: Cooling the sample (to -20°C) or heating it (to 60°C) can shift the exchange rate into the "slow" or "fast" regime, sharpening the signals.
-
Summary: Scale-Up Decision Matrix
Use this workflow to select the safest path for your specific target.
Figure 2: Strategic decision tree for selecting synthesis and purification methods based on substrate stability.
References
-
Advanced Synthesis & Catalysis. (2025). 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles. Retrieved from [Link]
-
Reddit ChemPros. (2025). Advice on neutralizing silica gel for column chromatography of sensitive compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Understanding the amino ↔ imino tautomeric preference. Retrieved from [Link]
Sources
- 1. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
"1-Methyl-1H-indol-2-amine hydrochloride" storage and handling issues
Technical Support Center: 1-Methyl-1H-indol-2-amine hydrochloride
Welcome to the dedicated support center for 1-Methyl-1H-indol-2-amine hydrochloride (CAS: 42456-82-6). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper handling, and successful application of this valuable chemical building block. As a substituted indole, this compound possesses inherent reactivity that necessitates careful storage and handling to maintain its integrity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and safety protocols.
Quick Reference Data Table
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term stability. | [3] |
| Light Sensitivity | Store in a dark or amber vial to protect from light. | [3] |
| Hygroscopicity | Hydrochloride salt may be hygroscopic; protect from moisture. | [3] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [4] |
| Required PPE | Safety glasses/goggles, chemical-resistant gloves, lab coat. Use a respirator if handling large quantities or creating dust. | [5] |
| Incompatibilities | Strong oxidizing agents, strong bases. | Inferred from general amine reactivity |
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of 1-Methyl-1H-indol-2-amine hydrochloride.
Issue 1: The solid material has changed color (e.g., from off-white/tan to brown/purple).
Q: My bottle of 1-Methyl-1H-indol-2-amine hydrochloride, which was originally an off-white powder, has developed a distinct brownish or purplish tint. Is it still viable for my experiment?
A: A color change is a primary indicator of degradation. The indole nucleus is electron-rich and susceptible to oxidation, a process that can be accelerated by air (oxygen), light, and trace impurities. The 2-amino group confers enamine-like properties, which can increase this sensitivity. While the hydrochloride salt form enhances stability compared to the free base, degradation can still occur over time, especially with improper storage.[6]
Causality and Recommended Actions:
-
Assess the Extent: A minor, uniform color shift may indicate minimal degradation, and the material might still be suitable for non-critical applications. However, the presence of dark spots or a significant change to a deep brown or purple suggests substantial decomposition into polymeric impurities.
-
Purity Check (Recommended): Before use, it is advisable to run a quick purity check. A simple Thin Layer Chromatography (TLC) or a proton NMR spectrum can reveal the presence of significant impurities compared to a reference standard or the original certificate of analysis.
-
Experimental Impact: Using degraded material can lead to lower reaction yields, unexpected side products, and difficulty in purification. For sensitive applications, such as late-stage drug development or quantitative assays, using discolored material is not recommended.
-
Preventative Measures: Always store the compound tightly sealed, in the dark, at 2-8°C, and preferably under an inert atmosphere to minimize exposure to oxygen and moisture.[1][3]
Issue 2: The compound is difficult to dissolve or fails to dissolve completely.
Q: I am having trouble achieving complete dissolution of 1-Methyl-1H-indol-2-amine hydrochloride in my chosen solvent system.
A: Solubility issues can stem from using an inappropriate solvent, compound degradation, or incorrect pH. As a hydrochloride salt, this compound's solubility is highly dependent on the solvent's polarity and protic nature.[6]
Causality and Recommended Actions:
-
Solvent Choice:
-
Recommended Solvents: Start with polar protic solvents like water, methanol, or ethanol, where hydrochloride salts are typically most soluble. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are also common choices for stock solutions.
-
Avoid Non-Polar Solvents: It will likely have poor solubility in non-polar aprotic solvents like hexanes, toluene, or dichloromethane (DCM).[7]
-
-
Degradation Products: As mentioned in Issue 1, degradation often forms insoluble, polymeric materials. If you observe insoluble dark-colored particulates, degradation is the likely cause. Filter the solution before use, but be aware that the concentration of your active compound will be lower than calculated.
-
pH Considerations: If your reaction medium is basic, the hydrochloride salt will be neutralized to the free base. The free base form of 1-Methyl-1H-indol-2-amine may have significantly different solubility characteristics, often being less soluble in water but more soluble in organic solvents like ethyl acetate or DCM. Ensure your solvent system is compatible with the intended form of the amine.
Issue 3: Inconsistent or poor results in subsequent reactions.
Q: My reaction yields are significantly lower than expected, or I am observing a complex mixture of side products. Could the quality of my 1-Methyl-1H-indol-2-amine hydrochloride be the cause?
A: Absolutely. The purity and integrity of your starting material are critical for successful synthesis. If you have ruled out other experimental variables (reagents, conditions, technique), the quality of the amine should be your primary suspect.
Causality and Recommended Actions:
-
Active Ingredient Purity: Degradation directly reduces the molar quantity of the active starting material, leading to lower yields.
-
Reactive Impurities: Degradation byproducts are not necessarily inert. These oxidized or polymerized species can potentially interfere with your reaction mechanism, chelate catalysts, or generate additional side products, complicating your purification process.
-
Free Base Formation: If the material has been improperly stored and exposed to moisture, some of the hydrochloride salt may have hydrolyzed. More critically, if it was inadvertently exposed to a basic environment, it may have converted to the free base, which is less stable and more prone to air oxidation.
-
Workflow for Verification: Before a critical or large-scale reaction, it is best practice to re-characterize the starting material if its age or storage history is uncertain. An NMR or LC-MS analysis can confirm its identity and purity, providing confidence in your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 1-Methyl-1H-indol-2-amine hydrochloride?
For long-term storage, the compound should be kept in a tightly sealed container, preferably in an amber glass vial, at a refrigerated temperature of 2-8°C.[1][2] To further ensure stability by preventing slow oxidation and moisture absorption, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
Given its GHS classification, you must wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4][5] If there is a risk of generating dust or aerosols, especially when weighing or transferring the solid, handling should be performed in a chemical fume hood with an appropriate respirator.[5]
Q3: Is this compound sensitive to moisture?
Yes. As a hydrochloride salt, it is potentially hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping of the solid and may introduce water into sensitive reactions. More importantly, the presence of moisture can facilitate degradation pathways. Always handle in a dry environment and keep the container tightly closed.[3]
Q4: Can I use a strong base like sodium hydroxide with this compound?
Using a strong base will deprotonate the amine hydrochloride to form the free base, 1-Methyl-1H-indol-2-amine. This free base is significantly less stable and more susceptible to oxidation.[6] This step is often necessary for subsequent reactions, but the free base should typically be generated in situ or used immediately after extraction and without prolonged storage.
Q5: Why is the 2-aminoindole structure particularly sensitive?
The 2-aminoindole scaffold is a type of enamine, where the amine's lone pair of electrons is in conjugation with the indole's pi system. This electronic arrangement makes the C3 position particularly nucleophilic and the entire system more susceptible to electrophilic attack and oxidation compared to other indole isomers.[8] The N-methylation and hydrochloride salt formation are strategies to improve the compound's bench-top stability.
Visual Workflows
Initial Handling and Qualification
This diagram outlines the decision-making process upon receiving a new batch of 1-Methyl-1H-indol-2-amine hydrochloride.
Caption: Workflow for initial receipt and qualification of the compound.
Troubleshooting Experimental Failures
This diagram provides a logical path to troubleshoot reactions where the starting material's integrity is .
Caption: Troubleshooting workflow for failed reactions.
References
- Enamine. (n.d.). Safety Data Sheet.
- Resyn Biosciences. (n.d.). MSDS Amine.
- Fisher Scientific. (2023, September 1). Safety Data Sheet.
- ChemScene. (n.d.). 1-Methyl-1H-indol-6-amine hydrochloride.
- Benchchem. (n.d.). 1-Methyl-1H-indol-2-amine hydrochloride | CAS 42456-82-6.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
- PubChem. (n.d.). 1-methyl-1H-indol-2-amine hydrochloride. National Center for Biotechnology Information.
- TCI EUROPE N.V. (2025, January 8). 3-Buten-1-amine Hydrochloride - SAFETY DATA SHEET.
- TargetMol. (n.d.). Safety Data Sheet.
- ACS Publications. (2026, February 5). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Ibogaine.
- Royal Society of Chemistry. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- Clearsynth. (n.d.). 2-methyl-1H-Indol-1-amine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. clearsynth.com [clearsynth.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. 1-Methyl-1H-indol-2-amine hydrochloride|CAS 42456-82-6 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ibogaine - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Stability of Indole Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the oxidative instability of indole derivatives. The electron-rich nature of the indole nucleus, a privileged scaffold in medicinal chemistry, also renders it susceptible to oxidation, which can compromise experimental results and the integrity of valuable compounds.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to protect your indole derivatives and ensure the reliability of your research.
Troubleshooting Guide: Real-Time Experimental Challenges
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: My freshly prepared indole solution has changed color (e.g., to pink, red, or brown) overnight.
-
Question: I dissolved my indole derivative in an organic solvent for an experiment, and the next day the clear solution has taken on a distinct color. What happened, and is my compound still usable?
-
Answer: A color change is a classic visual indicator of indole degradation, often due to oxidation and potential polymerization.[2] The formation of highly conjugated systems from the initial oxidation products can lead to colored species. For instance, the oxidation of indole itself can ultimately lead to the formation of indigo, a blue compound.[2]
-
Causality: The indole ring is electron-rich and readily attacked by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The initial oxidation often occurs at the C3 position, leading to intermediates that can then dimerize or polymerize into colored products.
-
Immediate Action:
-
Analytical Assessment: Before proceeding, it is crucial to assess the purity of your solution. A quick analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3] Compare the chromatogram to that of a freshly prepared sample or a reference standard. Look for the appearance of new peaks, which likely represent degradation products.[3]
-
Usability Decision: If the degradation is minor (e.g., <1-2% by peak area) and your experiment is not highly sensitive to impurities, you might be able to proceed. However, for quantitative studies, kinetic experiments, or biological assays, using a degraded sample is strongly discouraged as the impurities could have unintended effects.
-
-
Preventative Workflow:
Caption: Workflow for preparing and storing stable indole solutions.
-
Issue 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an indole-containing sample.
-
Question: My indole derivative, which was pure upon synthesis, now shows multiple peaks in the chromatogram after being stored or used in an assay buffer. What are these peaks, and how can I prevent their formation?
-
Answer: The appearance of extraneous peaks is a strong indication of degradation. The identity of these peaks can vary depending on the specific indole derivative and the conditions it has been exposed to.
-
Common Causes and Their Chemical Basis:
-
Oxidation: As previously discussed, oxidation is a primary degradation pathway. Common oxidation products include oxindoles, isatins, and ring-opened derivatives.[4] These products will have different retention times in reverse-phase HPLC due to changes in polarity.
-
pH-Mediated Instability: Extreme pH values can catalyze the degradation of indole derivatives.[2][3] Acidic conditions, for example, can lead to polymerization or other rearrangements, while highly basic conditions can also promote degradation, depending on the compound's structure.
-
Photodegradation: Many indole derivatives are light-sensitive. Exposure to UV or even ambient light can provide the energy to initiate oxidative processes.[2]
-
On-Column Degradation: In some cases, the analytical method itself can cause degradation. This can occur if the compound is unstable on the stationary phase of the HPLC column or if the mobile phase conditions (e.g., acidic pH) promote degradation.[5]
-
-
Troubleshooting and Identification Strategy:
-
Characterize the Impurities: If you have access to LC-MS, analyze the molecular weights of the unexpected peaks. An increase of 16 amu (atomic mass units) often suggests the addition of an oxygen atom (mono-oxidation), while an increase of 32 amu could indicate dioxidation.
-
Systematically Evaluate Stability: To pinpoint the cause, conduct a forced degradation study. Expose your compound to different conditions (e.g., acid, base, peroxide, light, heat) for a short period and analyze the samples by HPLC. This can help you identify the degradation products and understand the lability of your molecule.
-
Optimize Analytical Method: If on-column degradation is suspected, try using a different stationary phase, a more neutral mobile phase, or running the analysis at a lower temperature.[6]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of indole derivatives.
-
Q1: What are the ideal storage conditions for solid indole compounds?
-
A1: To maximize the shelf-life of solid indole derivatives, they should be stored in a cool, dark, and dry environment. For long-term storage, the following conditions are recommended:
-
-
Q2: Which solvents are best for dissolving indole compounds to minimize degradation?
-
A2: The choice of solvent is critical. For stock solutions, anhydrous polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used. When preparing aqueous solutions for assays, it is best to keep the pH near neutral, as extreme pH can catalyze degradation.[3][5] It is always advisable to prepare aqueous solutions fresh for each experiment.
-
-
Q3: When should I consider using an antioxidant?
-
A3: The use of an antioxidant is a prudent measure when:
-
The indole derivative is known to be highly susceptible to oxidation.
-
The compound will be stored in solution for an extended period.
-
The solvent has not been deoxygenated.
-
The experimental protocol involves conditions that could promote oxidation, such as elevated temperatures or exposure to air.[7]
-
-
-
Q4: What are common antioxidants for stabilizing indole derivatives, and how do they work?
-
A4: Butylated hydroxytoluene (BHT) and ascorbic acid are commonly used antioxidants.[7] BHT is a radical scavenger; its phenolic hydroxyl group can donate a hydrogen atom to quench free radicals, thus terminating oxidative chain reactions.[[“]][9] Ascorbic acid (Vitamin C) is a reducing agent and can react with and neutralize reactive oxygen species. The choice of antioxidant should be compatible with your experimental system and not interfere with downstream applications.
Antioxidant Typical Concentration Solubility Mechanism of Action Butylated Hydroxytoluene (BHT) 0.01% - 0.1% Organic Solvents Free Radical Scavenger Ascorbic Acid (Vitamin C) 1 - 10 mM Aqueous Solutions Reducing Agent/ROS Scavenger -
-
Q5: How can I protect the indole nitrogen to improve stability?
-
A5: N-protection is a powerful strategy to enhance the stability of the indole ring by reducing its electron-donating nature. The choice of protecting group depends on the subsequent reaction conditions you plan to use.
Protecting Group Abbreviation Stability (Stable to) Common Deprotection Conditions tert-Butoxycarbonyl Boc Mild bases, hydrogenolysis Strong acids (e.g., TFA, HCl) Benzyloxycarbonyl Cbz Mild acids and bases Hydrogenolysis (H₂, Pd/C) Tosyl (p-toluenesulfonyl) Ts Strong acids, many oxidizing and reducing agents Strong reducing agents (e.g., Na/NH₃) or strong base 2-(Trimethylsilyl)ethoxymethyl SEM Most nucleophilic and basic conditions Fluoride sources (e.g., TBAF) -
Key Experimental Protocols
Protocol 1: Deoxygenating Solvents using the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved oxygen from solvents.[10]
-
Preparation: Add the solvent to a Schlenk flask, ensuring it is no more than half full.
-
Freezing: Securely clamp the flask and immerse the bottom portion in a Dewar of liquid nitrogen. Swirl the flask to freeze the solvent in a thin layer on the inner wall.
-
Pumping: Once the solvent is completely frozen solid, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thawing: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may see gas bubbles being released from the solvent as it melts.
-
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The deoxygenated solvent is now ready for use.
Caption: Step-by-step workflow for the Freeze-Pump-Thaw method.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere using a Schlenk Line
A Schlenk line provides a dual manifold for vacuum and an inert gas supply, allowing for the manipulation of air-sensitive reagents.[11]
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., flask with a condenser and addition funnel) and connect it to the Schlenk line via flexible tubing.
-
Purging the Apparatus:
-
Evacuate the assembled glassware by opening the stopcock to the vacuum manifold.
-
Once a good vacuum is achieved, close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the apparatus.
-
Repeat this vacuum/inert gas cycle three to five times to ensure the complete removal of air.
-
-
Adding Reagents:
-
Solids: Add solid reagents to the flask under a positive pressure of inert gas (a counterflow).
-
Liquids: Add deoxygenated solvents and liquid reagents via a syringe through a rubber septum.
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to an oil bubbler, which allows for a visual confirmation of the inert atmosphere.
References
-
ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. [Link]
-
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. RSC Publishing. [Link]
-
The Journal of Organic Chemistry. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. [Link]
-
ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Illustrated guides designed to help you master air and moisture-sensitive chemistry. [Link]
-
MDPI. (n.d.). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. [Link]
-
American Society for Microbiology. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]
-
PMC. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. [Link]
-
Purdue University. (n.d.). Standard Operating Procedure Inert Gas/Vacuum Schlenk Line. [Link]
-
PMC. (2025). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
University of Rochester. (n.d.). How To: Degas Solvents. [Link]
-
ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. [Link]
-
Chemistry LibreTexts. (2024). Guides. [Link]
-
PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. [Link]
-
IJCRT.org. (2021). A Review on Different Approaches to Isatin Synthesis. [Link]
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
-
ACS Publications. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
ScienceDirect. (n.d.). Indole based antioxidants for the treatment of ischemia reperfusion injury. [Link]
-
ResearchGate. (2025). Solvent effects on the fluorescent states of indole derivatives–dipole moments. [Link]
-
JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]
-
PMC. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]
-
Consensus. (n.d.). Thread - What is Butylated Hydroxytoluene (BHT) mechanism of action?. [Link]
-
Dove Medical Press. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. [Link]
-
Emerald Cloud Lab. (2025). ExperimentDegas Documentation. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Microbe Notes. (2025). Spot Indole Test: Principle, Procedure, Results, Uses. [Link]
-
PubMed. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. [Link]
-
University of York. (n.d.). Schlenk line: setup. [Link]
-
PMC. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]
-
MIT OpenCourseWare. (n.d.). 8.5 - No-Air Techniques Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Semantic Scholar. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]
-
ResearchGate. (2018). (PDF) synthesis, characterization and anti-inflammatory activity of isatin derivatives. [Link]
-
Reddit. (2020). Question about freeze pump thaw. [Link]
-
DMT-Nexus. (2025). Freeze - Pump - Thaw. [Link]
-
ACS Publications. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. [Link]
Sources
- 1. Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. consensus.app [consensus.app]
- 9. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Validating the Efficacy of 1-Methyl-1H-indol-2-amine HCl: A Comparative In Vitro Guide
Executive Summary: The Stability-Activity Paradox
1-Methyl-1H-indol-2-amine hydrochloride represents a stabilized salt form of the 2-aminoindole scaffold. While 2-aminoindoles are "privileged structures" in medicinal chemistry—capable of inhibiting kinases (e.g., IKK, 5-LO) and disrupting tubulin polymerization—they are notoriously unstable as free bases, rapidly tautomerizing to iminoindolines.
The Core Challenge: Validating this compound requires distinguishing between the efficacy of the parent molecule and its degradation products. This guide outlines a rigorous in vitro validation framework, prioritizing stability profiling before functional screening.
Comparative Landscape
| Feature | 1-Methyl-1H-indol-2-amine HCl | 2-Aminoindole (Free Base) | 1-Methylindole | Indomethacin |
| Stability | High (Salt form prevents oxidation) | Low (Rapid tautomerization) | High | High |
| Solubility | Water/DMSO soluble | Poorly water soluble | Lipophilic | Lipophilic |
| Role | Active Pharmacophore / Scaffold | Transient Intermediate | Negative Control | Clinical Benchmark |
| Primary Target | Kinases, Tubulin, 5-LO | Non-specific | Inactive | COX-1/COX-2 |
Chemical Validation & Stability Profiling
Before biological testing, you must validate that the compound remains intact in physiological media.
Mechanism of Instability
The 2-aminoindole moiety is prone to auto-oxidation and tautomerization. The hydrochloride salt locks the amine, but dissociation in neutral pH media (like DMEM) can re-trigger instability.
Figure 1: The degradation pathway of 2-aminoindoles. The HCl salt is stable, but physiological pH triggers tautomerization.
Protocol 1: DMSO Stock Stability Assessment
Objective: Ensure the compound does not precipitate or degrade in stock solution.
-
Preparation: Dissolve 1-Methyl-1H-indol-2-amine HCl in 100% DMSO to 10 mM.
-
Storage: Aliquot into amber vials (light sensitive). Store at -20°C.
-
Verification: Analyze via HPLC-UV (254 nm) at T=0 and T=24h (room temp).
-
Acceptance Criteria: >98% peak area retention.
-
Reference: (Physical Properties).
-
Target Engagement: Anti-Inflammatory Efficacy
2-aminoindole derivatives are potent inhibitors of 5-Lipoxygenase (5-LO) and NF-kB pathways. This section details the validation of anti-inflammatory potential using a macrophage model.[1]
Experimental Workflow
Figure 2: Step-by-step workflow for validating anti-inflammatory efficacy in macrophages.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
Rationale: NO is a primary inflammatory mediator.[1] Inhibition indicates upstream suppression of iNOS or NF-kB. Controls:
-
Positive Control: Dexamethasone (1 µM) or L-NMMA (iNOS inhibitor).
-
Negative Control: Vehicle (0.1% DMSO) + LPS.
-
Compound Control: 1-Methylindole (to verify the amine group's necessity).
Steps:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Adhere for 24h. -
Treatment: Replace media. Add serial dilutions of 1-Methyl-1H-indol-2-amine HCl (0, 1, 5, 10, 25, 50 µM). Incubate for 1h.
-
Induction: Add LPS (1 µg/mL) to all wells except "Media Only" blank. Incubate 24h.
-
Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent. Incubate 10 min. Measure Absorbance at 540 nm.
-
Normalization: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death.
Data Interpretation:
-
Calculate % Inhibition:
. -
Success Metric: An IC50 < 10 µM with >90% cell viability suggests specific anti-inflammatory activity.
Mechanistic Validation: The 5-LO Pathway
If the compound shows activity in the general screen (Protocol 2), validate the specific molecular target. 2-aminoindoles are structural analogs of Arachidonic Acid transition states, often inhibiting 5-Lipoxygenase (5-LO).
Figure 3: Proposed mechanism of action. The indole scaffold mimics the substrate, blocking Leukotriene biosynthesis.
Protocol 3: Cell-Free 5-LO Enzymatic Assay
Objective: Confirm direct interaction with the enzyme, ruling out off-target cellular effects.
-
Reagents: Recombinant human 5-LO, Arachidonic Acid substrate.
-
Reaction: Incubate enzyme + Inhibitor (1-Methyl-1H-indol-2-amine HCl) in PBS containing EDTA and ATP.
-
Initiation: Add Calcium (
) and Arachidonic Acid. -
Detection: Measure production of 5-HETE via HPLC or ELISA.
-
Reference: See Werz et al. for 2-aminoindole 5-LO inhibition protocols (Source 1).
References
-
Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Source: National Institutes of Health (PubMed)
-
1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2. Source: PubChem Compound Summary [2]
-
Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. Source: Journal of Preventive Medicine and Hygiene
-
Small Molecules and Their Role in Effective Preclinical Target Validation. Source: Expert Opinion on Drug Discovery
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Indoles: A Comparative Analysis
Introduction: The indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Its versatile biological activity has driven a continuous demand for efficient and adaptable synthetic methodologies. For researchers at the bench, selecting the optimal route to a target indole is a critical decision, profoundly impacting yield, purity, and the feasibility of synthesizing complex analogues. This guide provides an in-depth, objective comparison of classical and modern methods for the synthesis of substituted indoles, grounded in experimental data and practical insights to empower researchers in making informed strategic choices.
The Enduring Classics: Fischer, Bischler-Möhlau, and Reissert Syntheses
For over a century, a triumvirate of named reactions has formed the bedrock of indole synthesis. While often requiring harsh conditions, their reliability and broad applicability have ensured their continued relevance.
The Fischer Indole Synthesis: A Workhorse of Heterocyclic Chemistry
Discovered by Emil Fischer in 1883, this method remains one of the most widely used for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2]
Mechanism and Rationale: The power of the Fischer synthesis lies in its elegant simplicity. The key step is a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone. This rearrangement is energetically favored as it leads to the formation of a stable aromatic indole ring with the elimination of ammonia. The choice of acid catalyst is crucial; Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃·OEt₂, are commonly employed to facilitate both the initial hydrazone formation and the subsequent cyclization.[2] The acid protonates the hydrazone, promoting tautomerization to the reactive enehydrazine intermediate.
Experimental Protocol: Synthesis of 2-Phenylindole via Fischer Indole Synthesis [4]
-
Step 1: Formation of Acetophenone Phenylhydrazone:
-
Dissolve phenylhydrazine (27 g, 0.25 mol) in 150 mL of 95% ethanol in a 500-mL flask.
-
Add acetophenone (29.5 g, 0.25 mol) to the solution.
-
Gently warm the mixture on a steam bath for 15 minutes.
-
Cool the mixture in an ice bath. The acetophenone phenylhydrazone will crystallize.
-
Collect the product by filtration and wash with 25 mL of cold ethanol. The expected yield is 87-91%.
-
-
Step 2: Cyclization to 2-Phenylindole:
-
In a 1-L beaker, intimately mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The solid mass will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification, add 200 g of clean sand to the reaction mixture and stir to combine.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the mixture to collect the sand and crude 2-phenylindole.
-
Boil the collected solids with 600 mL of 95% ethanol, decolorize with activated charcoal (Norit), and filter while hot.
-
Allow the filtrate to cool to induce crystallization of 2-phenylindole.
-
Collect the purified product by filtration and wash with cold ethanol. The final yield is typically 72-80%.
-
Advantages:
-
Versatility: A wide range of ketones and aldehydes can be used, allowing for the synthesis of diverse substituted indoles.[5]
-
Scalability: The reaction can often be performed on a large scale.
Limitations:
-
Harsh Conditions: The use of strong acids and high temperatures can limit the functional group tolerance.[6]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.[2]
-
Indole itself cannot be synthesized directly: The reaction fails with acetaldehyde, necessitating the use of pyruvic acid followed by decarboxylation to obtain the parent indole.[6]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
The Bischler-Möhlau Indole Synthesis: A Route to 2-Arylindoles
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine in the presence of an acid catalyst.[1] It is a classical approach for synthesizing 2-arylindoles.
Mechanism and Rationale: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to yield the indole ring. The use of an excess of the arylamine is often necessary, as it can act as both a reactant and a base to neutralize the hydrogen halide formed during the initial substitution reaction. Historically, the reaction has been plagued by low yields and a lack of regiochemical control.[2] However, modern variations utilizing microwave irradiation have significantly improved yields and reaction times.[4]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole [4]
-
Step 1: Preparation of N-Phenacylaniline (can be bypassed in a one-pot procedure):
-
Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed for 3 hours at room temperature.
-
-
Step 2: Microwave-Assisted Cyclization (One-Pot Variation):
-
In a microwave-transparent vessel, combine a 2:1 molar ratio of aniline and phenacyl bromide.
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.
-
After cooling, the crude product is purified by column chromatography to yield 2-phenylindole (52-75% yield).
-
Advantages:
-
Direct access to 2-arylindoles: This method is particularly useful for this class of compounds.
-
Microwave enhancement: Modern protocols using microwave heating offer rapid reaction times and improved yields.[4]
Limitations:
-
Harsh Conditions: Traditional methods require high temperatures and strong acids.
-
Limited Substrate Scope: The reaction is generally limited to the synthesis of 2-arylindoles.
-
Low Yields in Classical Procedures: Older protocols often suffer from low product yields.[2]
Caption: Simplified workflow of the Bischler-Möhlau Indole Synthesis.
The Reissert Indole Synthesis: A Two-Step Route to Indole-2-carboxylic Acids
The Reissert synthesis provides a pathway to indoles through the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[1]
Mechanism and Rationale: The first step involves a base-catalyzed Claisen condensation between the o-nitrotoluene and diethyl oxalate to form an o-nitrophenylpyruvic acid ester. The subsequent step is a reductive cyclization of this intermediate. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent ketone to form the indole-2-carboxylic acid.[7] This carboxylic acid can then be decarboxylated upon heating to yield the corresponding indole.
Experimental Protocol: Synthesis of Indole-2-carboxylic Acid via Reissert Synthesis [4]
-
Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate:
-
In a suitable flask, prepare a solution of potassium ethoxide in absolute ethanol.
-
To this solution, add o-nitrotoluene and diethyl oxalate.
-
Stir the mixture at room temperature until the condensation is complete, resulting in the formation of ethyl o-nitrophenylpyruvate.
-
-
Step 2: Reductive Cyclization:
-
To the solution containing ethyl o-nitrophenylpyruvate, add zinc dust and acetic acid.
-
Heat the mixture under reflux to effect the reduction of the nitro group and subsequent cyclization.
-
Upon completion, the reaction mixture is worked up to isolate the indole-2-carboxylic acid.
-
Advantages:
-
Access to Indole-2-carboxylic Acids: This method is a primary route to this important class of indole derivatives.
-
Predictable Regiochemistry: The substitution pattern of the final indole is determined by the starting o-nitrotoluene.
Limitations:
-
Harsh Reducing Conditions: The reduction step can be harsh and may not be compatible with sensitive functional groups.[7]
-
Multi-step Process: The synthesis involves two distinct steps, which can impact overall efficiency.
Caption: The two-stage process of the Reissert Indole Synthesis.
The Modern Era: Palladium-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized organic synthesis, and indole formation is no exception. Palladium-catalyzed methods offer milder reaction conditions, broader functional group tolerance, and often superior regioselectivity compared to their classical counterparts.
The Larock Indole Synthesis: A Powerful Palladium-Catalyzed Annulation
The Larock indole synthesis is a versatile and efficient method for the preparation of polysubstituted indoles via the palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-haloaniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex, followed by migratory insertion of the alkyne into the Pd-aryl bond. The final steps involve intramolecular C-N bond formation and reductive elimination to regenerate the Pd(0) catalyst and furnish the indole product. The regioselectivity of the alkyne insertion is a key feature of this reaction, with the larger substituent on the alkyne typically ending up at the 2-position of the indole.
Experimental Protocol: Larock Synthesis of 3-Methyl-2-(trimethylsilyl)indole [4]
-
Materials:
-
2-Iodoaniline (1.0 mmol)
-
1-(Trimethylsilyl)-1-propyne (2.0 mmol)
-
Palladium(II) acetate (0.05 mmol)
-
Sodium carbonate (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To an oven-dried flask, add 2-iodoaniline and sodium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMF and 1-(trimethylsilyl)-1-propyne via syringe.
-
Add palladium(II) acetate to the reaction mixture.
-
Place the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methyl-2-(trimethylsilyl)indole.
-
Advantages:
-
High Functional Group Tolerance: The mild reaction conditions are compatible with a wide range of functional groups.
-
Excellent Regiocontrol: The substitution pattern of the indole is highly predictable.
-
Convergent Synthesis: Two readily available starting materials are combined in a single step.
Limitations:
-
Cost of Palladium Catalyst: The use of a precious metal catalyst can be a drawback for large-scale synthesis.
-
Availability of Starting Materials: The synthesis of substituted o-haloanilines and alkynes may be required.
Caption: A simplified representation of the Larock Indole Synthesis catalytic cycle.
Comparative Performance Analysis
The choice of synthetic method is often dictated by a trade-off between yield, reaction conditions, and substrate scope. The following table provides a direct comparison of the performance of the discussed methods for the synthesis of a common indole derivative, 2-phenylindole.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 5 min | 72-80 | [4] |
| Bischler-Möhlau (Microwave) | Aniline, Phenacyl bromide | None | None (solid-state) | MW (540W) | 45-60 s | 52-75 | [4] |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(OAc)₂ | DMF | 100 | 20 h | ~85-95 | [4] |
Analysis of Comparative Data:
The data clearly illustrates the trade-offs between the different methods. The Fischer indole synthesis provides a good yield of 2-phenylindole under relatively harsh, solvent-free conditions. The microwave-assisted Bischler-Möhlau synthesis offers a remarkably fast reaction time, though with a slightly lower yield. The Larock indole synthesis , while requiring a longer reaction time and a palladium catalyst, demonstrates the potential for very high yields under milder conditions, which is particularly advantageous for substrates with sensitive functional groups.
Conclusion and Future Outlook
The synthesis of substituted indoles remains a vibrant area of chemical research, driven by the immense importance of this heterocyclic scaffold in drug discovery and materials science. While classical methods like the Fischer, Bischler-Möhlau, and Reissert syntheses continue to be valuable tools in the synthetic chemist's arsenal, modern palladium-catalyzed approaches, such as the Larock synthesis, offer significant advantages in terms of mildness, functional group tolerance, and efficiency.
The selection of a particular method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide has provided the foundational information and experimental context to empower researchers to make informed decisions for the successful synthesis of diverse indole derivatives. As the field continues to evolve, the development of even more efficient, sustainable, and versatile methods for indole construction can be anticipated, further expanding the accessibility of this critical molecular framework.
References
-
Larock, R. C.; Yum, E. K.; Refvik, M. D. J. Org. Chem.1998 , 63 (22), 7652–7662. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. [Link]
-
Reissert indole synthesis. Wikipedia. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Indole synthesis. Organic Chemistry Portal. [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Molecules2019 , 24(1), 131. [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules2020 , 25(11), 2634. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv., 2017 , 7, 55555-55581. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
(PDF) Bischler Indole Synthesis. ResearchGate. [Link]
-
Reissert Indole Synthesis. YouTube. [Link]
-
(PDF) Reissert Indole Synthesis. ResearchGate. [Link]
Sources
Benchmarking "1-Methyl-1H-indol-2-amine hydrochloride" against known inhibitors
Introduction: The Rationale for Targeting IDO1 with Novel Indole Structures
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-regulatory enzyme and a high-value target in therapeutic development, particularly in oncology.[1] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby fostering an immune-tolerant environment conducive to tumor growth.[2][3]
Given the therapeutic potential of IDO1 inhibition, there is a continuous search for novel small molecules that can effectively and selectively block this enzyme.[4] The indole nucleus is a privileged scaffold in medicinal chemistry and is present in the natural substrate of IDO1, L-tryptophan, as well as in numerous known inhibitors.[1] This structural precedent suggests that novel indole-containing compounds, such as "1-Methyl-1H-indol-2-amine hydrochloride," are plausible candidates for IDO1 inhibition. While primarily utilized as a chemical building block in pharmaceutical synthesis, its structural features warrant investigation into its potential biological activity.[5][6]
This guide provides a comprehensive framework for benchmarking the inhibitory potential of "1-Methyl-1H-indol-2-amine hydrochloride" against a well-characterized and clinically relevant IDO1 inhibitor, Epacadostat (INCB024360). We will detail the experimental design, provide step-by-step protocols for in vitro enzymatic assays, and present a strategy for comparative data analysis and interpretation. The methodologies described herein are designed to establish a robust, self-validating system for evaluating the potency and mechanism of action of novel IDO1 inhibitor candidates.
Comparative Compounds
For a meaningful benchmark, "1-Methyl-1H-indol-2-amine hydrochloride" will be compared against a standard-of-care inhibitor.
| Compound | Structure | Known Target(s) | Key Characteristics |
| 1-Methyl-1H-indol-2-amine hydrochloride | CN1C2=CC=CC=C2C=C1N.Cl | Hypothesized: IDO1 | An indoleamine derivative. Its biological activity as an enzyme inhibitor is not yet established.[6][7] |
| Epacadostat (INCB024360) | IDO1 | A potent and highly selective, orally bioavailable inhibitor of IDO1. It has been extensively studied in clinical trials for various cancers.[4][8] |
Experimental Workflow for Comparative Analysis
The following workflow outlines a systematic approach to characterizing and comparing the inhibitory activity of our test compound against the known inhibitor.
Caption: A three-phase experimental workflow for benchmarking a novel compound against a known inhibitor.
Detailed Experimental Protocols
The following protocols are foundational for generating the data required for a robust comparison. The causality behind these experimental choices lies in establishing a clear, quantitative measure of inhibitory potency (IC50) under standardized conditions, which is the cornerstone of inhibitor benchmarking.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay quantifies the enzymatic activity of recombinant human IDO1 by measuring the production of N-formylkynurenine from L-tryptophan. The protocol is adapted from established methodologies.[9]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
"1-Methyl-1H-indol-2-amine hydrochloride" and Epacadostat (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 321 nm
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.
-
Prepare a substrate solution of L-tryptophan in the reaction buffer.
-
Prepare an enzyme solution of recombinant IDO1 in potassium phosphate buffer.
-
Prepare serial dilutions of "1-Methyl-1H-indol-2-amine hydrochloride" and Epacadostat in DMSO, then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the test compounds at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IDO1 enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate solution and methylene blue to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate for an additional 30 minutes at 60°C to convert N-formylkynurenine to kynurenine.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 321 nm, which corresponds to the kynurenine product.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
A clear and concise presentation of the quantitative data is essential for a direct comparison of the inhibitors.
Table 1: Comparative Inhibitory Potency against IDO1
| Compound | IC50 (nM) | Hill Slope | R² |
| 1-Methyl-1H-indol-2-amine hydrochloride | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Epacadostat | 71.5 | 1.1 | 0.99 |
Note: The IC50 value for Epacadostat is based on previously published data and serves as the benchmark for this study.[8]
Interpreting the Results:
The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The Hill slope provides insight into the cooperativity of the inhibitor binding. A Hill slope of approximately 1 suggests a 1:1 binding stoichiometry.
Mechanism of Action: Understanding the "Why"
Beyond potency, understanding how a compound inhibits an enzyme is crucial for its development. This is achieved through enzyme kinetics studies.
Caption: Determining the mechanism of inhibition through enzyme kinetics.
By performing the IDO1 enzymatic assay with varying concentrations of both the substrate (L-tryptophan) and the inhibitor, one can generate data for a Lineweaver-Burk plot. This graphical representation allows for the determination of the inhibition type (competitive, non-competitive, or uncompetitive), providing critical insights into the inhibitor's binding site and mechanism.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial benchmarking of "1-Methyl-1H-indol-2-amine hydrochloride" as a potential IDO1 inhibitor. The proposed experiments will quantitatively determine its potency relative to the well-established inhibitor, Epacadostat, and elucidate its mechanism of action.
Should "1-Methyl-1H-indol-2-amine hydrochloride" demonstrate significant inhibitory activity, subsequent studies would be warranted. These would include assessing its selectivity against related enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), evaluating its efficacy in cell-based assays that measure kynurenine production in a more physiologically relevant context, and exploring its structure-activity relationship through the synthesis and testing of analogs. This systematic approach ensures a thorough and scientifically rigorous evaluation of novel inhibitor candidates, paving the way for the development of next-generation therapeutics targeting the IDO1 pathway.
References
-
PubChem. (n.d.). 1-methyl-1H-indol-2-amine hydrochloride. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are IDO1 inhibitors and how do they work? Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]
-
ACS Publications. (n.d.). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]
-
Cancer Research. (2017, December 14). Discovery of IDO1 Inhibitors: From Bench to Bedside. Retrieved from [Link]
-
PMC. (n.d.). Discovery of IDO1 inhibitors: from bench to bedside. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]
-
Amsbio. (n.d.). IDO Immune Pathway. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. amsbio.com [amsbio.com]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Methyl-1H-indol-2-amine hydrochloride|CAS 42456-82-6 [benchchem.com]
- 7. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Bioisosteric Replacement Strategies for 1-Methyl-1H-indol-2-amine Hydrochloride
Introduction: The Strategic Imperative of Bioisosteric Replacement
In the landscape of modern drug discovery, the optimization of a lead compound is a complex, multi-parameter challenge. The indole scaffold, and specifically derivatives of 1-Methyl-1H-indol-2-amine, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] However, like many heterocyclic systems, indoles can be susceptible to metabolic liabilities, particularly oxidative metabolism, which can negatively impact their pharmacokinetic profile and bioavailability.[2][3]
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at mitigating these challenges.[4][5] It involves the substitution of a particular moiety within a molecule with a different group that retains similar steric and electronic characteristics, thereby preserving the desired biological activity while modulating physicochemical and pharmacokinetic properties.[4][5] This guide provides a comparative analysis of key bioisosteric replacements for the 1-Methyl-1H-indol-2-amine hydrochloride scaffold, offering experimental data and protocols to aid researchers in the strategic design of next-generation analogs with enhanced developability.
The Parent Scaffold: 1-Methyl-1H-indol-2-amine
1-Methyl-1H-indol-2-amine serves as a versatile building block in the synthesis of a wide array of compounds with potential therapeutic applications, from kinase inhibitors to agents targeting central nervous system disorders.[6] Its core structure presents several opportunities for bioisosteric modification, primarily focused on the indole nucleus itself.
Comparative Analysis of Key Bioisosteric Replacements
This section will delve into the most common and effective bioisosteric replacements for the indole core of 1-Methyl-1H-indol-2-amine, focusing on aza-indoles, benzimidazoles, and thienopyrroles. Each class will be evaluated based on the rationale for its selection, its impact on biological activity, and its influence on key drug-like properties.
Aza-indoles: Enhancing Solubility and Metabolic Stability
The replacement of a carbon atom in the indole's benzene ring with a nitrogen atom to form an aza-indole is a well-established and highly successful bioisosteric replacement strategy.[2][7] Of the possible isomers, 7-azaindole is a particularly effective mimic of indole.[2]
Rationale for Replacement:
-
Improved Physicochemical Properties: The introduction of a nitrogen atom increases the polarity of the heterocyclic system, which can lead to enhanced aqueous solubility.[2]
-
Modulation of Metabolism: The nitrogen atom can block or alter sites of oxidative metabolism, often leading to improved metabolic stability.[2]
-
Enhanced Target Interactions: The pyridine nitrogen of the aza-indole ring can act as a hydrogen bond acceptor, providing an additional interaction point with the biological target that is not possible with the parent indole.[8] This has been particularly impactful in the field of kinase inhibitors.[6][9][10]
Comparative Performance Data:
| Parameter | 1-Methyl-1H-indol-2-amine (Parent) | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2-amine (7-Aza-indole Bioisostere) | Rationale for Change |
| Biological Activity | Target-dependent | Often maintained or enhanced | Additional H-bond acceptor potential |
| Aqueous Solubility | Moderate to Low | Generally Increased | Increased polarity from the pyridine nitrogen |
| Metabolic Stability (Microsomal) | Variable, prone to oxidation | Often Increased | Blockade of oxidative metabolism sites |
| Lipophilicity (LogP) | High | Generally Lower | Increased polarity |
| Permeability (PAMPA) | High | Moderate to High | Balance between polarity and membrane transit |
Experimental Workflow for Comparative Evaluation:
Caption: Workflow for comparing indole and aza-indole analogs.
Benzimidazoles: A Conformationally Flexible Alternative
Benzimidazole is another classic bioisostere of indole, where the pyrrole nitrogen is shifted, and the adjacent carbon is replaced by a nitrogen atom.[11][12]
Rationale for Replacement:
-
Chemical Stability: Benzimidazoles can offer greater stability under certain conditions compared to indoles.
-
Diverse Interaction Patterns: The presence of two nitrogen atoms allows for a variety of hydrogen bonding interactions, both as donors and acceptors.
-
Intellectual Property: Provides a route to novel chemical matter.[5]
Comparative Performance Data:
| Parameter | 1-Methyl-1H-indol-2-amine (Parent) | 1-Methyl-1H-benzo[d]imidazol-2-amine (Benzimidazole Bioisostere) | Rationale for Change |
| Biological Activity | Target-dependent | Highly context-dependent, may require re-optimization of other substituents | Altered electronics and H-bonding vectors |
| Aqueous Solubility | Moderate to Low | Generally Increased | Presence of an additional nitrogen atom |
| Metabolic Stability (Microsomal) | Variable | Can be more stable, but depends on substitution pattern | Different metabolic profile |
| Lipophilicity (LogP) | High | Generally Lower | Increased polarity |
| Permeability (PAMPA) | High | Moderate to High | Dependent on overall molecular properties |
Thienopyrroles and Benzothiophenes: Modulating Lipophilicity and Ring Electronics
Replacing the benzene ring of indole with a thiophene ring to give a thienopyrrole, or the indole nitrogen with a sulfur atom to yield a benzothiophene, are less common but still valuable bioisosteric replacements.
Rationale for Replacement:
-
Altered Electronics: The sulfur atom in the thiophene or benzothiophene ring alters the electron distribution of the aromatic system, which can influence target binding and reactivity.
-
Modulation of Lipophilicity: These replacements can fine-tune the lipophilicity of the molecule.
-
Metabolic Diversification: The introduction of a sulfur-containing ring can lead to different metabolic pathways, potentially avoiding problematic metabolites.
Comparative Performance Data:
| Parameter | 1-Methyl-1H-indol-2-amine (Parent) | 1-Methyl-1H-thieno[2,3-b]pyrrol-2-amine (Thienopyrrole Bioisostere) | Rationale for Change |
| Biological Activity | Target-dependent | Can decrease, but sometimes maintained or improved | Altered electronic and steric properties |
| Aqueous Solubility | Moderate to Low | Similar or slightly decreased | Thiophene is generally more lipophilic than benzene |
| Metabolic Stability (Microsomal) | Variable | Can be more stable to oxidation, but sulfur oxidation is a possible metabolic route | Different metabolic pathways |
| Lipophilicity (LogP) | High | Generally Higher | Increased lipophilicity of the thiophene ring |
| Permeability (PAMPA) | High | High to Very High | Increased lipophilicity can enhance passive diffusion |
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2-amine (7-Aza-indole Analog)
A general and efficient route to 2-amino-7-azaindoles often starts from commercially available 2-amino-3-halopyridines.
Caption: Synthetic route to a 7-aza-indole analog.
Step-by-Step Protocol:
-
Sonogashira Coupling: To a solution of 2-amino-3-bromopyridine in a suitable solvent (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). Add trimethylsilylacetylene and stir at room temperature until the starting material is consumed. Work up the reaction and deprotect the silyl group to yield 3-ethynyl-2-aminopyridine.[13]
-
Cyclization: The cyclization of the 3-alkynyl-2-aminopyridine can be achieved under various conditions, often with acid or base catalysis, to form the 2-amino-7-azaindole core.
-
N-Methylation: The resulting 2-amino-7-azaindole can be N-methylated on the pyrrole nitrogen using a standard protocol, for example, by treatment with sodium hydride followed by methyl iodide in an anhydrous solvent like DMF.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.[14][15]
Step-by-Step Protocol:
-
Preparation: Thaw human or rat liver microsomes on ice.[16] Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and microsomes (e.g., 0.5 mg/mL protein).
-
Initiation: Pre-warm the reaction mixture at 37°C. Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict passive, transcellular permeability of compounds.[17][18][19]
Step-by-Step Protocol:
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare the test compounds in a buffer solution at the desired pH in a separate 96-well plate (the donor plate).
-
Assay Sandwich: Fill the wells of a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate to create the "sandwich".
-
Incubation: Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [drug]acceptor / [drug]equilibrium)
Conclusion
The bioisosteric replacement of the indole nucleus in 1-Methyl-1H-indol-2-amine hydrochloride with scaffolds such as aza-indoles, benzimidazoles, and thienopyrroles offers a powerful and versatile strategy for modulating the physicochemical and pharmacokinetic properties of this important chemical series. Aza-indoles, in particular, have a strong track record of improving aqueous solubility and metabolic stability while often maintaining or enhancing biological activity. The choice of a specific bioisostere should be guided by the specific liabilities of the parent compound and the desired property improvements. The systematic application of the comparative experimental workflows outlined in this guide will enable researchers to make data-driven decisions in the design and optimization of novel drug candidates.
References
-
Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed. Available at: [Link]
-
Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Design of benzimidazole derivatives as bioisosteres of the middle... ResearchGate. Available at: [Link]
- Benzimidazole and indole derivatives as crf receptor modulators. Google Patents.
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC. Available at: [Link]
-
Example showing that the replacement of indole to benzothiophene causing decline in binding affinity. ResearchGate. Available at: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
-
Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. ACS Publications. Available at: [Link]
-
Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. Available at: [Link]
-
Microsomal Stability. Evotec. Available at: [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available at: [Link]
-
pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]
-
Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers. Available at: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PMC. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]
-
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Available at: [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. ACS Publications. Available at: [Link]
-
Novel Thienopyrrole Compounds for Treating Autoimmune Diseases and Inflammatory Conditions. ResearchGate. Available at: [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. Available at: [Link]
-
Azaindole Therapeutic Agents. PMC. Available at: [Link]
-
Indole-phenol-bioisosterism. Synthesis and antihypertensive activity of a pyrrolo analog of labetalol. ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. drughunter.com [drughunter.com]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP1322620A1 - Benzimidazole and indole derivatives as crf receptor modulators - Google Patents [patents.google.com]
- 13. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CA [thermofisher.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
Personal protective equipment for handling 1-Methyl-1H-indol-2-amine hydrochloride
CAS: 42456-82-6 | Formula: C₉H₁₀N₂[1][2][3]·HCl | Role: Pharmaceutical Intermediate / Building Block[1][2]
Executive Safety Summary & Hazard Logic
As a Senior Application Scientist, I emphasize that while GHS classifications provide a baseline, they often lag behind the specific risks of research-grade intermediates. 1-Methyl-1H-indol-2-amine hydrochloride presents a dual-hazard profile:
-
Chemical Corrosivity/Irritation (The "HCl" Factor): As a hydrochloride salt, this compound will hydrolyze in contact with mucosal moisture (eyes, lungs, sweat) to generate localized hydrochloric acid.[3] This drives the H314/H315 (Skin Irritation) and H318/H319 (Eye Damage/Irritation) classifications.[3]
-
Bioactivity Potential (The "Indole" Factor): Indole-2-amines are privileged scaffolds in medicinal chemistry, often designed to interact with GPCRs or kinases.[1][2][3] Until chronic toxicology is fully established, you must apply the Precautionary Principle , treating the substance as a potential sensitizer and bioactive agent.[3]
Critical Storage Parameter: This compound is hygroscopic and sensitive to oxidation.[3] Storage at 2–8°C (or -20°C for long term) under inert gas (Argon/Nitrogen) is required to prevent degradation into potentially more toxic oxidation byproducts.[3]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Body Area | Hazard Vector | Required PPE Specification | Rationale (Causality) |
| Respiratory | Fine Dust / Aerosol | N95 (US) or P2 (EU) Respirator (Minimum).[1][2][3] Preferably handled inside a Fume Hood.[3][4] | The HCl salt form creates fine, electrostatic dust.[3] Inhalation leads to immediate bronchial irritation and potential sensitization.[3] |
| Hand Protection | Dermal Absorption / Corrosivity | Double Nitrile Gloves (0.11 mm min.[3] thickness). Outer glove changed immediately upon contamination.[3] | Indoles can penetrate skin.[3] The acidic nature degrades latex.[3] Double gloving creates a barrier against micro-tears and allows safe doffing of contaminated outer layers.[3] |
| Ocular | Acidic Hydrolysis / Dust | Chemical Safety Goggles (Indirect Venting).[3] Standard safety glasses are insufficient for powders.[3] | Prevents airborne particulate from bypassing side shields and reacting with eye moisture to form acid.[3] |
| Body | Particulate Accumulation | Lab Coat (Buttoned, Tyvek wrist cuffs preferred). | Prevents migration of dust onto street clothes and subsequent exposure outside the lab.[3] |
Operational Protocols: A Self-Validating System
Phase A: Weighing & Transfer (The High-Risk Zone)
Context:[1][3] 90% of exposure events occur during the transfer of light, electrostatic powders.[3]
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.[3]
-
Static Neutralization: Use an anti-static gun or bar on the spatula and weighing boat before dispensing.[3]
-
Why? HCl salts are prone to static charge, causing "particle jump" that contaminates the balance and user.[3]
-
-
The "Wet" Technique: If possible, tare the solvent in the weighing vessel first, then add the solid directly to the liquid.[3] This immediately suppresses dust generation.[3]
Phase B: Solubilization & Reaction[1][3]
-
Solvent Choice: Soluble in water, DMSO, and Methanol.[3]
-
Exotherm Alert: Dissolution in water may be slightly exothermic due to solvation of the HCl salt.[3] Add solid to water slowly.[3]
-
Incompatibility: Avoid strong oxidizing agents and strong bases.[3] Bases will liberate the free amine, which is significantly less stable and more prone to rapid oxidation (browning) than the HCl salt.[3]
Visualizing the Safety Decision Workflow
The following diagram outlines the logical flow for handling this compound, integrating decision points for spills and waste.
Figure 1: Operational Safety Workflow for Indole-amine HCl salts. This decision tree prioritizes engineering controls and scales PPE based on exposure risk.
Waste Disposal & Decontamination[1][2]
Do not dispose of via sink/drain. The HCl moiety makes this acidic, and the indole core is an environmental pollutant.[3]
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Waste - Toxic/Irritant."[3]
-
Liquid Waste: Combine with other organic solvents.[3] Ensure the waste container is compatible with acidic solutions (glass or HDPE).[3]
-
Destruction Method: The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
Emergency Response (First Aid)
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][6][7] Do not pause. The HCl salt causes rapid corneal damage.[3] Lift eyelids to ensure flushing.[3][6][8]
-
Skin Contact: Wash with soap and water.[3][6][7][8] Do not use alcohol/solvents immediately, as they may enhance transdermal absorption of the indole core.[3]
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention immediately.[3]
References
-
PubChem. (n.d.).[3] 1-Methyl-1H-indol-2-amine hydrochloride (Compound Summary CID 12211272).[1][3] National Library of Medicine.[3] Retrieved February 7, 2026, from [Link]1][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory: 1-methyl-1H-indol-2-amine hydrochloride.[1][3] Retrieved February 7, 2026, from [Link]1][3]
-
Sigma-Aldrich. (2024).[3][9] Safety Data Sheet: Generic Aminoindole Hydrochloride Handling. (Referenced for general handling of hygroscopic amine salts).[3] Retrieved February 7, 2026, from ][3]">https://www.sigmaaldrich.com[1][3]
Sources
- 1. 603-76-9|1-Methyl-1H-indole|BLD Pharm [bldpharm.com]
- 2. 36946-70-0|1H-Indol-2-amine|BLD Pharm [bldpharm.com]
- 3. 1-methyl-1H-indol-2-amine hydrochloride | C9H11ClN2 | CID 12211272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
